molecular formula C4H3BrF4 B1440993 1-Bromo-2,4,4,4-tetrafluorobut-1-ene CAS No. 933600-87-4

1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Cat. No.: B1440993
CAS No.: 933600-87-4
M. Wt: 206.96 g/mol
InChI Key: TZTXFKUJDWKMKI-UHFFFAOYSA-N
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Description

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a useful research compound. Its molecular formula is C4H3BrF4 and its molecular weight is 206.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,4,4,4-tetrafluorobut-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4,4,4-tetrafluorobut-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4,4,4-tetrafluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXFKUJDWKMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CBr)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694160
Record name 1-Bromo-2,4,4,4-tetrafluorobut-1-ene
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Molecular Weight

206.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933600-87-4
Record name 1-Bromo-2,4,4,4-tetrafluoro-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933600-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4,4,4-tetrafluorobut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Z and E isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Z and E Isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Executive Summary: The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals and materials scientists, controlling and characterizing stereoisomers is paramount. This guide provides a comprehensive technical overview of the Z and E geometric isomerism in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, a fluorinated alkene with potential as a synthetic building block. We will dissect the principles of isomer assignment using the Cahn-Ingold-Prelog (CIP) rules, explore the nuanced factors governing isomer stability, and present detailed experimental protocols for their separation and definitive characterization. The insights provided herein are designed to equip researchers with the foundational knowledge and practical methodologies required to confidently work with this and similar complex fluoroalkenes.

The Imperative of Geometric Isomerism in Substituted Alkenes

The restricted rotation around a carbon-carbon double bond gives rise to geometric isomerism, a form of stereoisomerism where molecules have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1][2] For simple alkenes, the terms cis and trans are often sufficient. However, for more complex, polysubstituted alkenes like 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, where each carbon of the double bond is attached to different groups, these descriptors become ambiguous.[1] The E/Z notation system provides an unequivocal method for assigning absolute configuration based on a set of priority rules.[3][4] Understanding this isomerism is not merely an academic exercise; the distinct spatial arrangements of Z and E isomers can lead to significant differences in physical properties (e.g., boiling point, polarity) and reactivity, which in turn affects their separation, reaction kinetics, and biological activity in drug design.[5][6]

Assigning Configuration: The Cahn-Ingold-Prelog (CIP) Priority System

The E/Z designation is determined by applying the Cahn-Ingold-Prelog (CIP) sequence rules to the substituents on each carbon of the double bond.[7][8] The core principle is to assign priorities based on atomic number.[9][10]

The CIP Rules:

  • Atomic Number: Compare the atomic numbers of the atoms directly attached to the double-bond carbon. The atom with the higher atomic number receives higher priority.[10][11]

  • First Point of Difference: If the directly attached atoms are the same (a tie), proceed along the substituent chains until the first point of difference is found. The group containing the atom with the higher atomic number at this point receives higher priority.[8][9]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[8][9]

Step-by-Step Application to 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Let's apply these rules to the target molecule, Br(H)C=C(F)(CF3).

  • Analysis of Carbon-1 (C1):

    • Substituents: Bromine (Br) and Hydrogen (H).

    • Atomic Numbers: Br (35) > H (1).

    • Priority Assignment: Br = High (1); H = Low (2).

  • Analysis of Carbon-2 (C2):

    • Substituents: Fluorine (F) and a trifluoromethyl group (-CF3).

    • Atomic Numbers of directly attached atoms: F (9) > C (6).

    • Priority Assignment: F = High (1); -CF3 = Low (2).

This priority assignment is summarized in the table below.

Carbon AtomSubstituentPriority-Determining AtomAtomic NumberPriority
C1-BrBr35High
C1-HH1Low
C2-FF9High
C2-CF3C6Low

With priorities established, the isomers are designated as follows:

  • (Z)-isomer: The two high-priority groups (Br and F) are on the same side of the double bond (Zusammen in German means "together").[11][12]

  • (E)-isomer: The two high-priority groups (Br and F) are on opposite sides of the double bond (Entgegen in German means "opposite").[11][12]

G cluster_Z (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene cluster_E (E)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene Z_C1 C Z_C2 C Z_C1->Z_C2 = Z_Br Br (High) Z_C1->Z_Br Z_H H (Low) Z_C1->Z_H Z_F F (High) Z_C2->Z_F Z_CF3 CF₃ (Low) Z_C2->Z_CF3 E_C1 C E_C2 C E_C1->E_C2 = E_Br Br (High) E_C1->E_Br E_H H (Low) E_C1->E_H E_F_correct F (High) E_C2->E_F_correct E_CF3_correct CF₃ (Low) E_C2->E_CF3_correct E_F F (Low) E_CF3 CF₃ (High)

Caption: Structures of the (Z) and (E) isomers with CIP priorities.

Physicochemical Properties and Isomer Stability

Generally, for acyclic alkenes, the E (trans-like) isomer is thermodynamically more stable than the Z (cis-like) isomer due to reduced steric hindrance between the larger substituents.[5][13] However, in highly fluorinated alkenes, this principle can be inverted. A phenomenon known as the "cis-effect" often results in the Z-isomer being more stable.[14] This counterintuitive stability is attributed to stabilizing electronic interactions, such as hyperconjugation and favorable dipole-dipole interactions, which can outweigh the destabilizing steric repulsion.[14] For 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, a detailed computational analysis or experimental measurement would be required to definitively assign the more stable isomer, as the interplay between the bulky bromine atom and the strong electronic effects of the fluorine atoms is complex.

Experimental Protocols for Separation and Characterization

A self-validating workflow for analyzing the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene involves separation by Gas Chromatography (GC) followed by structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy.

G start Synthesized Mixture (Z and E Isomers) gc Gas Chromatography (GC) Separation start->gc peak1 Peak 1 (e.g., Z-Isomer) gc->peak1 peak2 Peak 2 (e.g., E-Isomer) gc->peak2 nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C, NOESY) peak1->nmr peak2->nmr structure Definitive Structure and Ratio Confirmed nmr->structure

Caption: Experimental workflow for isomer separation and characterization.

Protocol 1: Isomer Separation by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile isomers based on differences in their boiling points and interactions with the stationary phase.[15][16] The isomer with the lower boiling point or weaker interaction with the column will typically elute first.

Methodology:

  • System Preparation: Equip a gas chromatograph with a capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polarity phase like DB-624 or a non-polar phase like DB-1).

  • Sample Preparation: Dissolve the crude mixture of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene isomers in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Running Conditions (Example):

    • Inlet Temperature: 200 °C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.

  • Data Analysis: Integrate the areas of the resulting peaks. The relative peak areas provide a quantitative measure of the Z/E isomer ratio in the mixture.[16]

ParameterSettingRationale
ColumnCapillary, mid-polarityProvides selectivity for polarizable halogenated compounds.
Injection Volume1 µLStandard volume to avoid column overloading.
Oven ProgramTemperature RampEnsures separation of compounds with different boiling points.
DetectorFID or MSFID for general quantification, MS for mass confirmation.
Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the definitive method for distinguishing between Z and E isomers.[17] Key diagnostic information is obtained from chemical shifts and, crucially, through-space and through-bond coupling constants.

Methodology:

  • Sample Preparation: Prepare separate NMR samples of the isolated isomers (if separation is achieved) or a sample of the mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquire Spectra:

    • ¹H NMR: Will show the signal for the vinylic proton. Its chemical shift will be influenced by the adjacent substituents.

    • ¹⁹F NMR: Will show distinct signals for the vinylic fluorine and the -CF₃ group. The chemical shifts will differ between isomers.

    • Key Diagnostic Experiment (NOESY/EXSY): A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful. It detects through-space correlations between protons and fluorine nuclei.[18] For the Z-isomer, a NOE correlation would be expected between the vinylic proton (on C1) and the vinylic fluorine (on C2) due to their spatial proximity. This correlation would be absent or much weaker in the E-isomer.

  • Data Interpretation:

    • Chemical Shifts: The electronic environment of each nucleus differs between the Z and E isomers, leading to distinct chemical shifts in ¹H and ¹⁹F spectra.[19]

    • Coupling Constants (J-values): The magnitude of the coupling constant between the vinylic H and the vinylic F (³JHF) may differ. Similarly, long-range couplings between the vinylic F and the -CF₃ group (⁴JFF) can be diagnostic.[20]

Implications in Drug Development and Materials Science

The use of fluorinated building blocks is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[21] Brominated compounds are also valuable, as the bromine atom can act as a handle for further synthetic transformations or participate in halogen bonding, a specific non-covalent interaction that can improve drug-target binding.[22]

For a molecule like 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, the specific geometry of the Z or E isomer is critical. A change in the spatial orientation of the reactive bromine atom and the stable tetrafluoroethyl moiety can dramatically alter how the molecule fits into an enzyme's active site or how it polymerizes to form advanced materials like fluoropolymers.[21][23] Therefore, the ability to synthesize, separate, and characterize these isomers is a prerequisite for their rational application in any advanced development program.

Conclusion

The Z and E isomerism of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is definitively assigned using the Cahn-Ingold-Prelog priority rules. While conventional wisdom suggests the E-isomer should be more stable, the significant electronic influence of fluorine atoms may favor the Z-isomer via the "cis-effect." A robust analytical workflow combining Gas Chromatography for separation and quantitative analysis with multinuclear and 2D NMR spectroscopy for unambiguous structural assignment provides a self-validating system for characterization. For scientists in drug discovery and materials science, mastering the stereochemistry of such complex fluorinated building blocks is essential for harnessing their full potential and achieving desired molecular function.

References

  • 6.1: Cahn-Ingold-Prelog Convention - Chemistry LibreTexts. (2022, October 17). Retrieved from [Link]

  • Cahn Ingold Prelog Rules | E Z Naming of Alkenes. Retrieved from [Link]

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  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2025, August 7). Retrieved from [Link]

  • isomers! - Chromatography Forum. (2005, August 2). Retrieved from [Link]

  • 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald - An-Najah Staff. Retrieved from [Link]

  • (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

  • E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes. Retrieved from [Link]

  • Understanding E and Z Configurations: Stability in Stereoisomers - Oreate AI Blog. (2026, January 15). Retrieved from [Link]

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  • WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. Retrieved from [Link]

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Sources

Reactivity profile of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Organic Synthesis

Abstract

The introduction of fluorinated moieties is a cornerstone of modern drug discovery and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-2,4,4,4-tetrafluorobut-1-ene has emerged as a versatile building block for the installation of the synthetically valuable 2,4,4,4-tetrafluorobut-1-enyl group. This guide provides a comprehensive analysis of its reactivity, exploring the interplay between its electron-deficient alkene backbone and the reactive carbon-bromine bond. We will delve into its participation in key organic transformations, including addition reactions, transition-metal-catalyzed cross-coupling, and cycloadditions. This document is intended for researchers and professionals in organic synthesis, offering both mechanistic insights and practical, field-proven protocols.

Introduction and Physicochemical Profile

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a halogenated alkene characterized by a vinyl bromide functionality and a trifluoromethyl group at the allylic position. This specific arrangement of electron-withdrawing fluorine atoms significantly influences the electronic properties of the C=C double bond and the C-Br bond, making it a unique and powerful synthetic tool. The molecule exists as (E) and (Z) isomers, with the (Z)-isomer being a common subject of study.

Physicochemical Data
PropertyValueReference
Chemical Formula C₄H₂BrF₄N/A
Molecular Weight 208.96 g/mol N/A
CAS Number 933600-87-4 ((Z)-isomer)[2]
Appearance Colorless liquid (typical)[3]
Boiling Point ~55 °C (for related isomer)[4]
Density ~1.6-1.8 g/mL (estimated)[5]

Note: Physical properties can vary between isomers and may be extrapolated from structurally similar compounds.

Synthesis of the Core Scaffold

The synthesis of fluorinated butenes often involves multi-step sequences starting from readily available materials. A common strategy involves the dehalogenation of a more saturated precursor. For instance, a patented method for a related compound, 4-bromo-1,1,2-trifluoro-1-butene, utilizes the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane with a metal like zinc in a solvent.[6] This highlights a general and effective approach to creating the crucial double bond.

Conceptual Synthetic Workflow

The diagram below illustrates a generalized pathway for synthesizing vinyl fluorides, adaptable for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, starting from a halogenated butane precursor.

G start Halogenated Butane Precursor (e.g., Polybromo-fluoroalkane) reagent Dehalogenating Agent (e.g., Zn, Fe) start->reagent Reaction in Solvent product 1-Bromo-2,4,4,4-tetrafluorobut-1-ene reagent->product Workup & Purification

Caption: Generalized synthetic workflow for vinyl fluoride synthesis.

Core Reactivity Profile: A Trifecta of Functionality

The reactivity of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is dominated by three key features: the electrophilic C=C double bond, the reactive C-Br bond, and the influence of the CF₃ group.

Addition Reactions at the Double Bond

The electron-deficient nature of the alkene makes it susceptible to nucleophilic attack, but it still undergoes electrophilic addition, a characteristic reaction of alkenes.[7][8]

The addition of bromine (Br₂) across the double bond is a fundamental transformation. This reaction typically proceeds through a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion.

G sub R-CF=CHBr reagent + Br₂ intermediate [Bromonium Ion Intermediate] reagent->intermediate Electrophilic Attack product R-CF(Br)-CH(Br)₂ intermediate->product Nu⁻ Attack (Br⁻)

Caption: Mechanism of electrophilic bromination addition.

Studies on similar hexafluorobutenes show that halogenation reactions proceed effectively, often initiated by UV light or carried out in a suitable solvent.[9][10] Subsequent dehydrobromination can then be used to form other useful building blocks.[10]

Protocol: General Electrophilic Bromination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (1.0 equiv) in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (1.05 equiv) in the same solvent dropwise over 30 minutes. Protect the reaction from light.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed. The disappearance of the bromine's reddish-brown color is a strong indicator of reaction completion.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product via column chromatography or distillation to yield the vicinal dibromide.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal catalysis. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are particularly powerful.

This reaction couples the vinyl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base, forming a new C-C bond with retention of stereochemistry.[11] This is a premier method for synthesizing complex fluorinated alkenes.

G Start Pd(0)L₂ A Oxidative Addition (R-CF=CHBr) Start->A B Pd(II) Complex (R-CF=CH)Pd(Br)L₂ A->B C Transmetalation (R'B(OH)₂ + Base) B->C D Pd(II) Complex (R-CF=CH)Pd(R')L₂ C->D E Reductive Elimination D->E E->Start Catalyst Regeneration Product Product (R-CF=CHR') E->Product

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The choice of palladium source (e.g., Pd(OAc)₂), ligand (e.g., phosphines like DPPE or TFP), and base is critical for achieving high yields and selectivity.[12][13]

Protocol: Suzuki-Miyaura Cross-Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1).

  • Reactant Addition: Add 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Cycloaddition Reactions

The electron-deficient alkene can act as a dienophile or dipolarophile in cycloaddition reactions. [3+2] cycloadditions with 1,3-dipoles like azides or nitrones can provide access to novel five-membered fluorinated heterocycles, which are valuable scaffolds in medicinal chemistry.[14][15]

For example, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for creating triazoles.[14] A similar strategy can be envisioned for the [3+2] cycloaddition of an azide with the activated alkene of our target molecule, likely proceeding through a concerted or stepwise mechanism depending on the specific conditions and substrates.

Applications in Drug Development and Materials Science

The ability to introduce the 2,4,4,4-tetrafluorobut-1-enyl moiety is highly valuable. The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability and cell membrane permeability.[1] The vinyl fluoride component provides a handle for further chemical modification.

In materials science, the high fluorine content can impart properties such as thermal stability, chemical resistance, and low surface energy, making these building blocks attractive for the synthesis of advanced polymers and liquid crystals.

Safety and Handling

Hazard Profile: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is expected to be a flammable liquid and an irritant.[5][16] Halogenated hydrocarbons should always be handled with care.

  • Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from heat and ignition sources.[4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a potent and versatile reagent in modern organic synthesis. Its well-defined reactivity profile allows for predictable and efficient participation in addition, cross-coupling, and cycloaddition reactions. The continued exploration of its reactivity, particularly in developing asymmetric transformations and novel cycloadditions, will undoubtedly pave the way for the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The development of new boron compounds and catalytic systems will further expand the utility of such building blocks in late-stage functionalization, making drug development easier and more efficient.[17]

References

  • PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3,3,4,4-tetrafluoro-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Addition Reactions of Tetrafluoroethylene. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Retrieved from [Link]

  • Biology and Chemistry for Human Biosciences. (n.d.). 3.7.2 Addition Reactions. Retrieved from [Link]

  • HUSCAP. (n.d.). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Electrophilic Addition with Aqueous Bromine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-dibromo-1,1,2,2-tetrafluorobutane (CAS 18599-20-7). Retrieved from [Link]

  • World Intellectual Property Organization. (1997). WO/1997/009292 PROCESS FOR THE PREPARATION OF 4-BROMO-1,1-DIFLUOROBUT-1-ENE AND 2,4-DIBROMO-1,1,1-TRIFLUOROBUTANE. Retrieved from [Link]

  • Practical Chemistry. (n.d.). Addition reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
  • Semantic Scholar. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-1,1,2,2-tetrafluoroethane. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journals. (2022, November 21). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, October 28). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

  • RSC Publishing. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Retrieved from [Link]

  • Semantic Scholar. (2022, April 25). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Photochemical Formal [4 + 2] Cycloaddition of α-Bromo Phenylsulfones and Acetophenones with Alkenes. Retrieved from [Link]

  • PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 1). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

  • Semantic Scholar. (2016, August 1). Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Analysis

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a halogenated alkene with significant potential as a synthetic intermediate. Its structure, C(Br)F=CH-CF3, incorporates several functional groups that create a unique physicochemical profile. The presence of a trifluoromethyl group (-CF3), a vinyl bromide moiety, and additional fluorine atoms imparts a combination of lipophilicity and high polarity, making its interaction with organic solvents complex and non-intuitive.

A thorough understanding of its solubility is paramount for:

  • Reaction Engineering: Selecting appropriate solvents to ensure homogenous reaction conditions, thereby maximizing yield and minimizing byproducts.

  • Process Chemistry: Designing efficient extraction, washing, and purification steps.

  • Formulation Science: Developing stable and effective delivery systems if the compound or its derivatives are pharmacologically active.

This guide will bridge the current data gap by providing a robust theoretical and practical methodology for solubility assessment.

Theoretical Framework: Predicting Solubility with Hansen Parameters

The principle of "like dissolves like" can be quantified using solubility parameters, which are based on a substance's cohesive energy density—the energy required to separate molecules from one another. While the single-parameter Hildebrand model is useful for non-polar systems, the multi-component Hansen Solubility Parameters (HSP) provide a more nuanced prediction for polar molecules like the one .[1][2]

The total cohesive energy is divided into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by δTotal² = δD² + δP² + δH². The core principle is that substances with similar HSP values (a small "HSP distance," Ra) are likely to be miscible.[3]

Estimated Hansen Parameters for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

As experimental HSP values for the solute are unavailable, they must be estimated based on its chemical structure. Using group contribution methods, we can predict a plausible set of parameters that account for its distinct functional groups:

  • δD (Dispersion): Estimated to be relatively high (≈ 16-18 MPa⁰·⁵). This is influenced by the presence of the heavy bromine atom and the overall molecular weight, which contribute significantly to dispersion forces.

  • δP (Polar): Estimated to be in the moderate-to-high range (≈ 8-12 MPa⁰·⁵). The numerous highly electronegative fluorine atoms and the polar C-Br bond create a significant molecular dipole moment.

  • δH (Hydrogen Bonding): Estimated to be low (≈ 2-5 MPa⁰·⁵). The molecule lacks hydrogen-bond donor capabilities. While the fluorine atoms can act as weak hydrogen-bond acceptors, this contribution is minor compared to molecules with hydroxyl or amine groups.

Hansen Parameters of Common Organic Solvents and Solubility Prediction

Based on the estimated solute HSPs, we can predict its affinity for different solvent classes. A solvent is considered a good candidate if its HSP coordinates fall within a theoretical "solubility sphere" around the solute's coordinates. The following table provides HSP values for a range of solvents to facilitate this prediction.[4][5][6]

SolventClassδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
n-HexaneNon-Polar14.90.00.0
TolueneNon-Polar18.01.42.0
Diethyl EtherPolar Aprotic14.52.94.6
AcetonePolar Aprotic15.510.47.0
Ethyl AcetatePolar Aprotic15.85.37.2
Tetrahydrofuran (THF)Polar Aprotic16.85.78.0
AcetonitrilePolar Aprotic15.318.06.1
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.2
EthanolPolar Protic15.88.819.4
MethanolPolar Protic15.112.322.3
WaterPolar Protic15.516.042.3

Expert Analysis & Prediction:

  • Poor Solubility Expected: In highly non-polar solvents like n-Hexane, due to the solute's significant polarity (mismatched δP). Likewise, poor solubility is expected in highly protic solvents with strong hydrogen-bonding networks like Methanol and Water, due to a large mismatch in the δH component.

  • Good Solubility Predicted: In polar aprotic solvents. Solvents like Acetone , Ethyl Acetate , and Tetrahydrofuran (THF) present a balanced HSP profile that is likely to be compatible with the solute's estimated parameters. Their moderate δD and δP values, combined with a lower δH, create a favorable environment for solvation.

  • Moderate Solubility Possible: In solvents like Toluene, which has a high δD matching the solute's dispersion forces, but lower polarity.

Experimental Protocol for Quantitative Solubility Measurement

To validate the theoretical predictions and obtain precise quantitative data, the Isothermal Equilibrium Shake-Flask Method is the recommended gold-standard procedure. This method ensures that the solvent is fully saturated with the solute at a controlled temperature, providing thermodynamically accurate solubility values.

Materials and Equipment
  • Solute: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (verify purity via GC or NMR, >98% recommended).

  • Solvents: HPLC-grade or equivalent high-purity organic solvents.

  • Apparatus:

    • Analytical balance (±0.1 mg precision).

    • Glass vials (e.g., 20 mL) with PTFE-lined screw caps.

    • Thermostatic orbital shaker or water bath capable of maintaining T ± 0.5°C.

    • Centrifuge capable of holding the vials.

    • Calibrated positive displacement pipettes or gas-tight syringes.

    • Volumetric flasks (Class A).

    • Gas Chromatography (GC) system with an Electron Capture Detector (ECD) or Mass Spectrometer (MS), suitable for analyzing halogenated compounds.

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solute to a vial containing a known volume or mass of the solvent (e.g., 5 mL). "Excess" is critical; undissolved solute must be visible to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled rack for at least 2 hours to allow coarse solids to settle. To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is crucial to prevent artificially high solubility readings.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately transfer the aliquot into a pre-weighed volumetric flask and dilute with a suitable solvent (often the same solvent or one it is miscible in) to a concentration within the analytical instrument's calibration range. Record the exact mass or volume of the aliquot and the final diluted volume.

  • Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC-ECD or GC-MS method. The calibration curve should be prepared using at least five standards of known concentrations of the solute.

  • Calculation: Calculate the concentration of the solute in the original saturated solution using the dilution factor. Express the final solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis & Calculation A 1. Add Excess Solute to Known Solvent Volume B 2. Seal Vials & Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) A->B C 3. Settle & Centrifuge to Remove Solids B->C D 4. Withdraw Supernatant Aliquot C->D E 5. Dilute Gravimetrically to Known Volume F 6. Analyze Concentration (e.g., GC-MS) E->F G 7. Calculate Solubility (g/100mL or mol/L)

Caption: Isothermal Shake-Flask method workflow.

Data Presentation and Influencing Factors

The experimentally determined solubility data should be compiled into a clear, structured format for comparison and analysis.

Solubility Data Summary Table (Template)
Organic SolventSolvent ClassTemperature (°C)Experimental Solubility ( g/100 mL)
e.g., n-HexaneNon-Polar25.0
e.g., TolueneNon-Polar25.0
e.g., AcetonePolar Aprotic25.0
e.g., THFPolar Aprotic25.0
e.g., EthanolPolar Protic25.0
Critical Factors Influencing Measurements
  • Temperature: Solubility is highly temperature-dependent. All steps, from equilibration to sampling, must be performed at a precisely controlled temperature to ensure reproducibility.

  • Purity of Materials: Impurities in either the solute or the solvent can significantly alter the measured solubility. Using high-purity materials is essential for obtaining accurate thermodynamic data.

  • System Equilibrium: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility. The verification of equilibrium (constant concentration over time) is a mandatory step for a trustworthy protocol.

Conclusion

While published solubility data for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is scarce, this guide provides a powerful dual approach for any researcher or drug development professional. By first leveraging the predictive power of Hansen Solubility Parameters, a scientist can intelligently select a shortlist of promising solvents, saving time and resources. This theoretical estimation is then followed by a rigorous, step-by-step experimental protocol using the isothermal shake-flask method to obtain precise, quantitative, and reliable solubility data. This combined methodology ensures a comprehensive understanding of the compound's behavior, facilitating its effective use in synthesis, purification, and formulation.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • ACS Publications. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling. Available at: [Link]

  • Wikipedia. Hildebrand solubility parameter. Available at: [Link]

  • Vandezande, J. (2025). The Evolution of Solubility Prediction Methods. Rowan University. Available at: [Link]

  • Royal Society of Chemistry. (2015). Polymer Chemistry. RSC Publishing. Available at: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • Scribd. Hansen Solubility Parameters Values List. Available at: [Link]

  • ResearchGate. List of 20 solvents with their corresponding Hansen solubility parameters. Available at: [Link]

  • ResearchGate. Hansen parameters of the different organic solvents used. Available at: [Link]

  • Royal Society of Chemistry. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Available at: [Link]

Sources

Atmospheric Fate and Experimental Characterization of Hydrobromofluorolefins (HBFOs)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Atmospheric Chemists, Environmental Toxicologists, and Industrial Process Safety Engineers.

Executive Summary

Hydrobromofluorolefins (HBFOs) represent a critical class of organohalogens developed primarily as "drop-in" replacements for Halons (e.g., Halon 1211 and 1301) in fire suppression applications. Unlike their predecessors, HBFOs possess a carbon-carbon double bond (


) that renders them susceptible to rapid tropospheric degradation, significantly reducing their Global Warming Potential (GWP) and Ozone Depletion Potential (ODP).

This guide provides a rigorous analysis of the atmospheric degradation mechanisms of HBFOs, with a specific focus on 2-bromo-3,3,3-trifluoropropene (2-BTP) . It details the kinetic dominance of hydroxyl radical (


) addition, the subsequent partitioning of halogenated carbonyls, and the experimental protocols required to validate these lifetimes in a laboratory setting.

Molecular Architecture and Reactivity

The environmental acceptability of HBFOs is governed by two structural features:

  • The Olefinic Bond (

    
    ):  This is the primary site for electrophilic attack by tropospheric oxidants (
    
    
    
    ,
    
    
    ,
    
    
    ). The
    
    
    -electron density allows for rapid addition reactions, resulting in atmospheric lifetimes on the order of days to weeks, rather than years (as seen in saturated HFCs/Halons).
  • The C-Br Bond: While the bromine atom provides fire suppression efficacy (via catalytic recombination of flame radicals), it also poses a potential ODP risk. However, the lability of the

    
     bond ensures that the molecule degrades in the troposphere, preventing the vast majority of bromine from reaching the stratospheric ozone layer.
    

Atmospheric Degradation Mechanism[1][2][3][4]

The degradation of HBFOs is driven primarily by the hydroxyl radical (


) during daylight hours. The mechanism follows a predictable pathway of addition, oxidation, and scission.
The Dominant Pathway: OH-Initiated Oxidation

Using 2-BTP (


) as the model substrate, the degradation proceeds as follows:
  • Electrophilic Addition:

    
     adds to the less substituted carbon of the double bond (terminal addition), forming a halogenated alkyl radical.
    
  • Peroxy Radical Formation: The alkyl radical rapidly adds molecular oxygen (

    
    ).
    
  • Alkoxy Radical Generation: Reaction with NO converts the peroxy radical to an alkoxy radical.

  • Bond Scission (Fragmentation): The alkoxy radical is unstable and undergoes

    
     bond scission, releasing formaldehyde (
    
    
    
    ) and a brominated acyl radical, which eventually forms an acid halide.
    • 
       (rapidly converts to 
      
      
      
      )
Visualization of Degradation Pathways

HBFO_Degradation HBFO HBFO (e.g., 2-BTP) CF3C(Br)=CH2 Adduct Alkyl Radical Adduct CF3C*(Br)CH2OH HBFO->Adduct k_OH (Rate Limiting) OH + OH Radical OH->Adduct Peroxy Peroxy Radical (RO2) Adduct->Peroxy + O2 Alkoxy Alkoxy Radical (RO) Peroxy->Alkoxy + NO / - NO2 Scission C-C Bond Scission Alkoxy->Scission EndProd1 Trifluoroacetyl Bromide CF3C(O)Br Scission->EndProd1 EndProd2 Formaldehyde HCHO Scission->EndProd2 Hydrolysis Hydrolysis (Cloud/Rain) EndProd1->Hydrolysis TFA Trifluoroacetic Acid (TFA) CF3COOH Hydrolysis->TFA + H2O / - HBr

Figure 1: Step-wise atmospheric oxidation mechanism of 2-bromo-3,3,3-trifluoropropene initiated by OH radicals.

Kinetic Parameters and Atmospheric Lifetime[1][4][5][6]

The atmospheric lifetime (


) is the critical metric for regulatory approval. It is calculated based on the second-order rate constant (

) and the average global concentration of OH radicals (

molecules

).
Comparative Kinetics Table
CompoundStructure

(

molecule


) @ 298K
Estimated Lifetime (

)
Primary End Products
2-BTP


~ 7 Days

, HCHO
HFO-1234yf


~ 11 Days

, HCHO
Halon 1211


> 10 YearsStratospheric Br/Cl

Note: Rate constants are derived from relative rate studies comparing HBFOs to reference alkenes like propene or ethylene.

Experimental Protocol: Relative Rate Method

To determine the atmospheric lifetime of a novel HBFO, the Relative Rate Method is the industry standard. This method eliminates the need for absolute measurement of OH radical concentrations, which is experimentally difficult and prone to error.

Principle

The decay of the target HBFO is measured relative to a reference compound with a well-known rate constant (


).


Required Instrumentation
  • Reaction Chamber: 50-100L Teflon (FEP) bag or Quartz/Pyrex chamber.

  • Light Source: UV lamps (centered ~254nm or 300-400nm) to photolyze the OH precursor.

  • Analytical Interface: FTIR Spectrometer (Long-path cell) or GC-MS.

Step-by-Step Workflow
  • Chamber Preparation:

    • Flush the reaction chamber with purified air or

      
       to remove background hydrocarbons.
      
    • Verify cleanliness by running a "blank" scan on the FTIR/GC.

  • Reactant Injection:

    • Inject the Target HBFO (approx. 5-10 ppmV).

    • Inject the Reference Compound (e.g., Propene or Ethylene, 5-10 ppmV). Ensure the reference has a

      
       similar to the target to minimize experimental error.
      
    • Inject the OH Precursor (e.g., Methyl Nitrite

      
       or 
      
      
      
      ).
  • Equilibration:

    • Allow gases to mix in the dark for 15-30 minutes.

    • Take the

      
       measurement (
      
      
      
      and
      
      
      ).
  • Irradiation (Kinetic Run):

    • Turn on UV lamps to generate

      
      .
      
    • Measure concentrations at fixed time intervals (e.g., every 2 minutes).

    • Continue until ~50% of the reactant is consumed.

  • Data Analysis:

    • Plot

      
       vs 
      
      
      
      .
    • The slope of the linear regression is the ratio

      
      .
      
    • Multiply the slope by the known

      
       to obtain 
      
      
      
      .
Experimental Workflow Diagram

Relative_Rate_Method Prep Chamber Prep (Vacuum/Flush) Inject Inject Reactants (HBFO + Ref + OH Source) Prep->Inject Dark Dark Sampling (t=0) Inject->Dark UV UV Irradiation (Generate OH) Dark->UV Sample Interval Sampling (FTIR/GC-MS) UV->Sample Sample->UV Repeat until 50% loss Plot Linear Regression Calculate Slope Sample->Plot Data Export

Figure 2: Workflow for determining gas-phase reaction kinetics using the Relative Rate Method.

Environmental Implications[3][6][7][8][9][10]

Ozone Depletion Potential (ODP)

While HBFOs contain bromine, their ODP is near-zero (typically < 0.01).

  • Mechanism: The rapid reaction with OH in the troposphere (

    
     days) prevents the molecule from crossing the tropopause into the stratosphere.
    
  • Exception (VSLS): If emitted in the tropical tropopause layer (TTL) during strong convective uplift, "Very Short-Lived Substances" (VSLS) can be injected into the stratosphere. However, for standard ground-level fire suppression, this risk is negligible.

Trifluoroacetic Acid (TFA) Formation

A major degradation product of


-containing alkenes is Trifluoroacetic Acid (TFA) .
  • The intermediate

    
     hydrolyzes in atmospheric moisture to form 
    
    
    
    (TFA) and
    
    
    .
  • Toxicity: TFA is persistent in aquatic environments but is generally considered of low toxicity to humans at current environmental concentrations. However, it remains a focal point for regulatory scrutiny in the EU and North America.

References

  • Patten, K. O., & Wuebbles, D. J. "Atmospheric lifetimes and Ozone Depletion Potentials of trans-1-chloro-3,3,3-trifluoropropene and related halogenated hydrocarbons." Atmospheric Chemistry and Physics, 2010. [Link]

  • NIST Chemical Kinetics Database. "Standard Reference Data for OH Radical Reactions." National Institute of Standards and Technology. [Link]

  • World Meteorological Organization (WMO). "Scientific Assessment of Ozone Depletion: 2018." UNEP/WMO. [Link]

  • Atkinson, R., et al. "Evaluated Kinetic and Photochemical Data for Atmospheric Chemistry: Volume II – Gas Phase Reactions of Organic Species." Atmospheric Chemistry and Physics, 2006. [Link]

Methodological & Application

Application of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in fire suppression systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene in Advanced Fire Suppression

Executive Summary

This technical guide details the application of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (referred to herein as HBFO-1244-B1 ) as a next-generation streaming fire suppressant.[1][2][3][4] Targeted at researchers in chemical safety and pharmaceutical infrastructure protection, this document addresses the critical need for clean agents that replace Halon 1211 without the associated Ozone Depletion Potential (ODP).

HBFO-1244-B1 is a hydrobromofluoroolefin designed to protect high-value assets (e.g., NMR spectrometers, server banks, GMP cleanrooms) where water or dry chemical agents would cause catastrophic collateral damage.[1][2][3][4] Its efficacy relies on a dual-action mechanism: physical heat absorption and catalytic bromine-mediated radical scavenging.[1][2][3][4]

Physicochemical Profile & Safety Data

Before initiating suppression trials, the physicochemical properties must be understood to predict flow behavior and vaporization kinetics.

PropertyValue (Approx.)Relevance to Suppression
Molecular Formula

Balance of F (inertness) and Br (active suppression).[1][2][3][4]
Molecular Weight ~207 g/mol High vapor density aids in blanketing the fire source.[4]
Boiling Point 50°C – 60°CIdeal for streaming agents (liquid throw), not total flooding.[3][4]
Vapor Pressure ~20-30 kPa @ 20°CSufficient for rapid vaporization upon nozzle discharge.[1][2][3][4]
ODP < 0.05Short atmospheric lifetime due to the alkene double bond.[4]
Acute Toxicity Watch for Cardiac SensitizationCritical: HBFOs can sensitize the myocardium to epinephrine.[3][4]

Safety Warning: All experimental handling requires a fume hood and standard PPE.[3][4] Inhalation of high concentrations during testing may induce cardiac arrhythmia.[3][4] Ensure emergency ventilation is active.

Mechanism of Action

The superiority of HBFO-1244-B1 over standard HFCs (like FM-200) lies in the Bromine Catalytic Cycle .[1][2][3][4] Unlike HFCs, which primarily cool the flame, the Bromine atom chemically interrupts the combustion chain reaction.

The Radical Scavenging Pathway

Combustion propagates via hydrogen (


) and hydroxyl (

) radicals.[4] HBFO-1244-B1 releases a Bromine radical (

) which acts as a catalyst—it consumes combustion radicals and is regenerated, allowing a small amount of agent to extinguish a large fire.[1][2][3][4]

BromineCycle Agent HBFO-1244-B1 (Precursor) BrRad Br• (Active Scavenger) Agent->BrRad Thermal Decomp (>400°C) HBr HBr (Intermediate) BrRad->HBr + Fuel (R-H) BrRad->HBr HBr->BrRad + OH• / H• (Regeneration) HBr->BrRad Inert Stable Products (H2O, HF) HBr->Inert Scavenging FireRad Combustion Radicals (H•, OH•) FireRad->Inert Chain Termination

Figure 1: The catalytic bromine cycle allows HBFO-1244-B1 to extinguish fires at lower concentrations than physical-only agents.[1][2][3][4]

Experimental Protocols

Protocol A: Determination of Extinction Concentration (Cup Burner Method)

This is the "Gold Standard" test (ISO 14520 / NFPA 2001) to determine the minimum concentration required to extinguish a diffusion flame.

Objective: Determine the Minimum Extinguishing Concentration (MEC) for Class B fuels (n-Heptane).

Materials:

  • Cup Burner Apparatus (Glass chimney, 85mm ID).[3][4]

  • Fuel: n-Heptane (>99% purity).[1][2][3][4]

  • Agent: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene.[1][2][3][4]

  • Mass Flow Controllers (Air and Agent).[3][4]

  • Oxygen Analyzer.[2][3][4]

Workflow:

  • Baseline Stabilization:

    • Ignite n-heptane in the cup.[1][2][3][4][5]

    • Adjust air flow to 40 L/min (laminar flow).

    • Allow flame to stabilize for 120 seconds.

  • Agent Introduction:

    • Introduce HBFO-1244-B1 vapor into the air stream.[1][2][3][4]

    • Note: Since the agent is a liquid at RT, use a heated syringe pump or vaporizer to ensure it enters the chimney as a gas.

  • Stepwise Increment:

    • Increase agent concentration by 0.1% vol increments.

    • Observe flame behavior (lifting, flickering).[3][4]

  • Extinction Event:

    • Record the concentration at which the flame completely disappears.

    • Validation: Repeat 5 times. The MEC is the average of these 5 runs.

Data Output Table:

Run #Air Flow (L/min)Agent Flow (mL/min)Extinction Conc. (% v/v)Observations
140.0Calc3.4%Flame lift at 3.0%
240.0Calc3.5%Instant extinction
340.0Calc3.4%-
Avg - - 3.43% MEC Value
Protocol B: Dynamic Discharge & Throw Calculation

Since HBFO-1244-B1 is a streaming agent (for extinguishers), "throw range" is as important as chemistry.[1][2][3][4] The agent must reach the fire before evaporating.

Objective: Optimize nozzle geometry for maximum liquid throw.

Methodology:

  • Pressurization: Load 1 kg of agent into a cylinder. Pressurize with

    
     to 150 psi (10.3 bar).
    
  • Nozzle Selection: Test three orifices: Fan spray (60°), Straight stream (0°), and Mist.[3][4]

  • High-Speed Imaging: Record discharge using a Phantom high-speed camera (1000 fps).

  • Analysis: Measure the "break-up length" (distance where liquid sheet turns to droplets).

Success Metric: A break-up length > 3 meters is required for safe operator distance.[1][2][3][4]

Material Compatibility & Stability

Drug development facilities often use specific polymers (Viton, PTFE, EPDM).[1] The agent must not degrade these seals.[4]

Protocol:

  • Immersion: Submerge O-rings (Viton A, Buna-N, EPDM) in liquid HBFO-1244-B1 for 14 days at 25°C.

  • Measurement:

    • 
       Mass (%)[2][3][4]
      
    • 
       Volume (Swell %)[2][3][4]
      
    • Hardness Change (Shore A)[2][3][4]

Acceptance Criteria: Linear swell < 5% and Hardness change < 5 units. Hypothesis: Fluorinated agents often swell hydrocarbon elastomers (Buna-N) but are compatible with fluoroelastomers (Viton).[1][2][3][4]

Critical Safety: Cardiac Sensitization

Context: Halocarbons can render the mammalian heart hypersensitive to adrenaline, causing fatal arrhythmia. This is the primary failure point for new agents.[4]

Guideline for Researchers:

  • Do not rely solely on LC50 (Lethal Concentration).[3][4]

  • Refer to NOAEL (No Observed Adverse Effect Level) for cardiac sensitization.[2][3][4]

  • Protocol Reference: Dog Beagle model (epinephrine challenge) is the standard regulatory requirement (EPA SNAP).[3][4]

  • Operational Limit: If the MEC (3.43%) is higher than the NOAEL (e.g., 2.0%), the agent cannot be used in occupied spaces. It is restricted to unoccupied areas or local application (streaming) where exposure is transient.[3][4]

Environmental Impact & Synthesis

Synthesis Pathway (Simplified): The synthesis likely involves the addition of


 to a fluorinated alkyne or the bromination of a hydrofluoroolefin.


Environmental Metrics:

  • GWP (100-yr): Estimated < 10 (Due to rapid OH reaction in troposphere).[1][2][3][4]

  • Atmospheric Lifetime: Days to weeks.[2][3][4]

References

  • ISO 14520-1:2023. Gaseous fire-extinguishing systems — Physical properties and system design — Part 1: General requirements. International Organization for Standardization.[2][3][4] Link

  • National Fire Protection Association (NFPA). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems.[2][3][4] 2022 Edition.[2][3][4] Link

  • Tapscott, R. E., & Mather, J. D. (2000).[4] Tropodegradable Fluorocarbon Replacements for Ozone-Depleting and Global-Warming Chemicals.[1][2][3][4] Journal of Fluorine Chemistry.[3][4]

  • U.S. EPA SNAP Program. Substitutes in Fire Suppression and Explosion Protection.[3][4] Environmental Protection Agency.[2][3][4][6][7] Link

  • NIST Chemistry WebBook. 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Isomer Data).[1][2][3][4] National Institute of Standards and Technology.[4] Link

Sources

Synthesis of trifluoromethylated building blocks using bromofluorobutenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Trifluoromethylated Building Blocks via Bromofluorobutenes

Executive Summary

The incorporation of trifluoromethyl (


) groups into drug candidates is a pivotal strategy in medicinal chemistry, enhancing metabolic stability, lipophilicity, and binding affinity. However, introducing 

groups at late stages is often synthetically arduous.

This guide details the application of bromofluorobutenes —specifically the versatile reagent 4-bromo-1,1,1-trifluorobut-2-ene —as electrophilic building blocks. Unlike gaseous


 sources, these liquid reagents provide a practical "handle" (the allylic bromide) for forming C-C and C-N bonds, allowing the precise installation of the 

motif into amino acids and heterocycles.

Key Applications Covered:

  • Chiral Amino Acid Synthesis: Asymmetric alkylation of glycine equivalents.[1]

  • Heterocycle Construction: Synthesis of

    
    -substituted pyrazoles via 
    
    
    
    -keto ester alkylation.

Reagent Profile & Reactivity

The primary reagent focused on in this protocol is 4-bromo-1,1,1-trifluorobut-2-ene (CAS: 10493-44-4 for the isomer class; specific isomers vary).

  • Structure:

    
    
    
  • Role: Allylic Electrophile.

  • Reactivity Pattern: The electron-withdrawing

    
     group deactivates the double bond toward electrophilic attack but activates the allylic position toward nucleophilic substitution.
    
    • Path A (

      
       - Linear):  Direct displacement of Bromine. Favored by unhindered nucleophiles and standard polar aprotic solvents.
      
    • Path B (

      
       - Branched):  Attack at the 
      
      
      
      -position (relative to Br), leading to allylic transposition. This pathway is often promoted by specific transition metal catalysts (e.g., Iridium, Copper) or steric constraints.
Reactivity Pathway Diagram

ReactivityMap Reagent 4-bromo-1,1,1-trifluorobut-2-ene (CF3-CH=CH-CH2-Br) Linear Linear Product (SN2) CF3-CH=CH-CH2-Nu (Standard Alkylation) Reagent->Linear Direct Attack (C4) Standard Base/PTC Branched Branched Product (SN2') CF3-CH(Nu)-CH=CH2 (Allylic Transposition) Reagent->Branched Conjugate Attack (C2) Cu/Ir Catalysis or Sterics Nu Nucleophile (Nu-) Nu->Reagent

Figure 1: Mechanistic divergence in the nucleophilic substitution of bromofluorobutenes. Standard basic conditions typically favor the Linear (


) pathway.

Protocol A: Asymmetric Synthesis of Trifluoromethylated Amino Acids

This protocol describes the synthesis of (S)-2-amino-6,6,6-trifluoro-4-hexenoic acid , a non-canonical amino acid useful as a conformational constraint in peptide drugs.

Mechanism: Phase-Transfer Catalyzed (PTC) alkylation of a Glycine Schiff Base.[2]

Materials Required
ComponentSpecificationRole
Substrate N-(Diphenylmethylene)glycine tert-butyl esterGlycine Anion Equivalent
Reagent 4-bromo-1,1,1-trifluorobut-2-eneElectrophile
Catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideChiral PTC
Base Cesium Hydroxide (CsOH·H2O)Deprotonating Agent
Solvent Toluene / Chloroform (7:3)Reaction Medium
Step-by-Step Procedure
  • Catalyst Preparation:

    • In a flame-dried round-bottom flask, dissolve the Glycine Schiff Base (1.0 equiv, 1.0 mmol) and the Chiral PTC Catalyst (10 mol%) in the solvent mixture (Toluene/CHCl3, 5 mL).

    • Expert Insight: The specific solvent ratio is critical for the formation of the "tight ion pair" between the catalyst and the enolate, which dictates enantioselectivity.

  • Deprotonation & Alkylation:

    • Cool the reaction mixture to -20°C (cryostat or acetone/dry ice bath).

    • Add CsOH·H2O (5.0 equiv) in one portion. Stir vigorously for 10 minutes.

    • Add 4-bromo-1,1,1-trifluorobut-2-ene (1.2 equiv) dropwise via syringe.

    • Caution: Bromofluorobutenes are lachrymators. Perform all additions in a fume hood.

  • Reaction Monitoring:

    • Stir at -20°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 10:1) or HPLC.[3][4]

    • Endpoint: Disappearance of the starting Schiff base.

  • Work-up & Hydrolysis:

    • Quench with water (10 mL) and extract with Dichloromethane (3 x 10 mL).

    • Concentrate the organic layer.

    • Hydrolysis: Dissolve the crude residue in THF (5 mL) and add 1N HCl (2 mL). Stir at room temperature for 2 hours to cleave the imine and the ester (if using acid-labile ester) or use 1N citric acid for selective imine cleavage.

    • Note: For the tert-butyl ester, imine cleavage yields the amino ester. Full acid hydrolysis (6N HCl, reflux) yields the free amino acid.

  • Purification:

    • Purify the final amino acid via Ion-Exchange Chromatography (Dowex 50W) or the amino ester via Silica Gel Flash Chromatography.

Expected Yield: 80–90% Enantiomeric Excess (ee): >90% (dependent on catalyst choice).

Protocol B: Synthesis of Trifluoromethylated Pyrazoles

This protocol utilizes 4-bromo-1,1,1-trifluorobut-2-ene to alkylate a


-keto ester, followed by cyclization with hydrazine. This yields a pyrazole scaffold with a 

-containing side chain.[5]
Experimental Workflow

PyrazoleSynthesis Start Ethyl Acetoacetate (1.0 equiv) Base NaH (1.1 equiv) THF, 0°C Start->Base Alkylation Add 4-bromo-1,1,1-trifluorobut-2-ene Stir RT, 4h Base->Alkylation Intermediate Intermediate: alpha-(4,4,4-trifluorobut-2-enyl) acetoacetate Alkylation->Intermediate Cyclization Add Hydrazine Hydrate (1.5 equiv) Ethanol, Reflux, 2h Intermediate->Cyclization Product Product: 3-Methyl-4-(4,4,4-trifluorobut-2-enyl) -1H-pyrazol-5-ol Cyclization->Product

Figure 2: Two-step sequence for converting ethyl acetoacetate into a trifluoromethylated pyrazole.

Detailed Methodology
  • Enolate Formation:

    • Suspend Sodium Hydride (NaH, 60% in oil, 1.1 equiv) in anhydrous THF under Argon.

    • Cool to 0°C. Add Ethyl Acetoacetate (1.0 equiv) dropwise. Evolution of

      
       gas will occur. Stir for 30 min.
      
  • Alkylation:

    • Add 4-bromo-1,1,1-trifluorobut-2-ene (1.1 equiv) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: The solution should become clear/yellowish.

  • Cyclization:

    • Evaporate THF under reduced pressure.

    • Redissolve the residue in Ethanol (EtOH).

    • Add Hydrazine Hydrate (1.5 equiv).

    • Heat to reflux (78°C) for 2–3 hours.

  • Isolation:

    • Cool to RT. The pyrazole product often precipitates.

    • Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Alkylation)

competition or elimination
Ensure temperature is strictly controlled (-20°C for amino acids). Use non-bulky bases for linear alkylation.
Racemization (Protocol A) Temperature fluctuation or wet solventUse anhydrous solvents. Ensure the cryostat maintains stable temperature during base addition.
Decomposition Allylic bromide instabilityStore 4-bromo-1,1,1-trifluorobut-2-ene in the fridge (2-8°C) over copper stabilizer if possible.

References

  • Organic Chemistry Portal. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene.[4] Retrieved from [Link]

  • O'Donnell, M. J. (2004). The O'Donnell Amino Acid Synthesis: Phase Transfer Catalysis.[6] Organic Chemistry Portal. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases.[1] PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fractional Distillation of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the separation of Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene. This document provides in-depth guidance, field-proven insights, and troubleshooting protocols for researchers, scientists, and drug development professionals engaged in this challenging purification process.

The separation of geometric isomers, such as the Z ("zusammen") and E ("entgegen") forms of halogenated alkenes, is a significant challenge in synthetic chemistry.[1][2] Due to their identical chemical formula and connectivity, these isomers often exhibit very similar physicochemical properties, including boiling points.[3] This makes their separation by conventional distillation difficult, necessitating high-efficiency fractional distillation. This guide is structured to address the common questions and issues encountered during this process, providing both theoretical grounding and practical, actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and challenges of separating Z/E isomers via distillation.

Q1: What makes the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene so difficult to separate?

A: Z and E isomers are a type of stereoisomer known as geometric isomers. They have the same molecular formula and atomic connectivity but differ in the spatial arrangement of substituents around the carbon-carbon double bond.[1][3] This structural similarity leads to nearly identical properties such as molecular weight, polarity, and intermolecular forces. Consequently, their boiling points are typically very close, often differing by only a few degrees Celsius. Standard simple distillation is ineffective for separating liquids with boiling point differences of less than 25 °C.[4]

Q2: What is the core principle that allows fractional distillation to achieve this separation?

A: Fractional distillation succeeds where simple distillation fails by providing a large surface area within a fractionating column for a continuous series of vaporization and condensation cycles.[4][5][6] Each of these cycles, referred to as a "theoretical plate," slightly enriches the vapor phase with the more volatile component (the isomer with the lower boiling point).[5][7][8] By passing the vapor through a column packed with materials that facilitate these cycles, a significant separation can be achieved between the top (distillate) and bottom (pot) of the column.

Q3: What are the specific boiling points for the Z and E isomers?

A: Publicly available literature does not specify the individual boiling points for the Z and E isomers of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene. However, based on data for similar halogenated butenes, a small difference is anticipated. For example, cis-1,2-dichloroethene boils at 60°C, while the trans isomer boils at 48°C.[3] The success of the distillation will depend on exploiting whatever small difference exists between the isomers of the target compound. Initial analytical gas chromatography (GC) runs can often resolve the isomers and provide an indication of their relative volatility.

Q4: What is a "theoretical plate" and how does it relate to the distillation column?

A: A theoretical plate is a hypothetical zone or stage in a distillation column where the liquid and vapor phases are in equilibrium. It represents one complete vaporization-condensation cycle.[5] The efficiency of a column is measured by the number of theoretical plates it contains. A more efficient column has more theoretical plates over a given length. This is often expressed as the Height Equivalent to a Theoretical Plate (HETP), where a lower HETP value signifies higher efficiency.[9] For separating close-boiling isomers, a column with a very low HETP (i.e., high efficiency) is mandatory.

Section 2: Recommended Experimental Protocol

This section provides a detailed, step-by-step methodology for the fractional distillation of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene isomers.

Materials & Equipment
  • Glassware: Round-bottom flask, high-efficiency fractionating column (e.g., Vigreux or packed column), distillation head with condenser, receiving flasks (multiple), vacuum adapter (optional).

  • Heating/Stirring: Heating mantle with a stirrer, magnetic stir bar.

  • Column Packing: High-efficiency packing material such as Pro-Pak® 316 stainless steel packing or structured metal packing.[10] Avoid plastic packings which may have low thermal stability or chemical resistance.[9][11]

  • Instrumentation: Digital thermometers or thermocouples (for pot and head temperature), vacuum pump and gauge (for vacuum distillation).

  • Analytical: Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (FID) for fraction analysis.

  • Safety: Fume hood, safety glasses, appropriate chemical-resistant gloves (e.g., Viton™, laminate), lab coat.

Step-by-Step Procedure
  • System Preparation:

    • Causality: Any moisture or contaminants in the system can affect boiling behavior and potentially react with the compound.

    • Action: Thoroughly clean and dry all glassware. Assemble the apparatus and perform a leak check, especially if performing a vacuum distillation.

  • Column Packing & Assembly:

    • Causality: The packing provides the necessary surface area for the vapor-liquid equilibria that drive the separation. Improper packing can lead to "channeling," where vapor passes through without sufficient interaction with the liquid, drastically reducing efficiency.[9]

    • Action: Carefully pack the fractionating column with the chosen material to ensure uniformity. Assemble the full distillation apparatus as shown in the workflow diagram (Section 5). Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]

  • Initiating Distillation & Establishing Equilibrium:

    • Causality: Reaching equilibrium is the most critical step. It allows the temperature gradient and isomer concentration gradient to properly establish along the length of the column.

    • Action: Charge the round-bottom flask with the Z/E isomer mixture and a stir bar. Begin heating gently. As the mixture boils, vapor will rise into the column. Adjust the heat so that a ring of condensing vapor slowly ascends the column. Once the vapor reaches the distillation head, allow the system to operate at total reflux (with no distillate being collected) for at least one hour. This allows the separation to stabilize.

  • Collecting Fractions:

    • Causality: The reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) controls the purification. A high reflux ratio (e.g., 10:1 or higher) is necessary for difficult separations, as it allows for more equilibrium stages.

    • Action: Begin collecting the distillate at a very slow rate, maintaining a high reflux ratio. Monitor the head temperature closely. The first fraction should be enriched in the lower-boiling point isomer. Collect fractions in separate, labeled receiving flasks. A stable head temperature indicates a pure component is distilling. A gradual rise in temperature signifies the presence of the second isomer.

  • Fraction Analysis & Validation:

    • Causality: The protocol is only successful if the separation is confirmed analytically.

    • Action: Analyze each collected fraction by GC-MS or GC-FID to determine the Z/E isomer ratio. This data will validate the separation efficiency and guide the pooling of fractions to achieve the desired purity.

Table 1: Recommended Starting Distillation Parameters
ParameterRecommended ValueRationale
Pressure Atmospheric (initially)Simplest starting point. Vacuum can be applied to lower boiling points and prevent degradation if compounds are thermally sensitive.
Boil-up Rate Slow to ModerateA high boil-up rate can cause column flooding, which destroys the separation gradient.[10]
Reflux Ratio ≥ 10:1 (Distillate:Reflux)Essential for separating components with very close boiling points. Higher ratio equals better separation but longer distillation time.
Column Insulation Required (Glass wool/Aluminum foil)Prevents heat loss from the column, which is critical for maintaining the internal temperature gradient and preventing premature condensation.[5]

Section 3: Troubleshooting Guide

Q1: My separation is poor. The GC analysis shows the distillate composition is nearly identical to the starting material. What's wrong?

A: This is a common issue and can stem from several factors:

  • Insufficient Column Efficiency: Your column may not have enough theoretical plates for this specific separation. Solution: Use a longer column or a more efficient packing material with a lower HETP value, such as high-performance structured packing.[9]

  • Channeling or Flooding: The boil-up rate might be too high, causing the vapor to bypass the liquid phase (channeling) or the liquid to fill the column (flooding). Solution: Reduce the heating mantle temperature to decrease the boil-up rate. Ensure the column is perfectly vertical.

  • Azeotrope Formation: The Z and E isomers may form an azeotrope—a mixture with a constant boiling point that cannot be separated by standard distillation.[12][13] Solution: This is a more complex problem. You may need to switch to a different separation technique or explore advanced distillation methods like azeotropic distillation (adding an "entrainer" to alter relative volatilities) or pressure-swing distillation (as azeotrope composition can be pressure-dependent).[13][14][15]

Q2: The liquid is backing up in the column and not returning to the flask. What is happening?

A: This condition is known as flooding . It occurs when the upward flow of vapor is too great to allow the downward flow of condensed liquid.[10] This completely disrupts the equilibrium and stops the separation process.

  • Immediate Action: Immediately reduce or turn off the heat to the distillation flask. Allow the column to drain.

  • Corrective Action: Restart the distillation with a significantly lower boil-up rate. Ensure your condenser has adequate cooling capacity to handle the vapor load.

Q3: The distillation is extremely slow, and the vapor struggles to reach the top of the column.

A: This indicates insufficient energy in the system, often due to excessive heat loss.

  • Solution: Ensure the column and distillation head are well-insulated with glass wool or aluminum foil.[5] This is especially critical for high-boiling compounds or long columns. If operating under vacuum, check the entire system for leaks, as a poor vacuum will require higher temperatures to achieve boiling.

Section 4: Safety & Handling Precautions

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a halogenated organic compound. While specific data is not available, analogs suggest significant hazards.[16][17][18][19]

  • Hazard Overview: Assumed to be a flammable liquid and vapor.[16][17][18] Harmful if swallowed, inhaled, or in contact with skin.[16] Causes serious skin and eye irritation.[16][18]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Handling: Use explosion-proof equipment and take precautionary measures against static discharge.[18] Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with all local, state, and federal regulations.

Section 5: Visualization of Experimental Workflow

The following diagram illustrates the recommended setup for high-efficiency fractional distillation.

Fractional_Distillation_Workflow cluster_main Fractional Distillation Apparatus Heating_Mantle Heating Mantle & Stirrer Boiling_Flask Boiling Flask (Z/E Mixture + Stir Bar) Heating_Mantle->Boiling_Flask Heat Column Packed Fractionating Column (e.g., Pro-Pak® Steel Packing) Boiling_Flask->Column Liquid Return Column->Boiling_Flask Vapor Rise Distillation_Head Distillation Head with Thermometer Column->Distillation_Head Enriched Vapor Insulation Insulation (Glass Wool / Foil) Insulation->Column Distillation_Head->Column Reflux Return Condenser Condenser Distillation_Head->Condenser To Condenser Water_Out Cooling Water Out Condenser->Water_Out Receiving_Flask Receiving Flask (for Distillate Fraction) Condenser->Receiving_Flask Condensed Liquid (Distillate) Water_In Cooling Water In Water_In->Condenser Vent Vent to Atmosphere (or Vacuum Source) Receiving_Flask->Vent

Caption: Workflow for fractional distillation of Z/E isomers.

Section 6: References

  • Pope Scientific, Inc. (n.d.). Fractionating Column Packing | Pro-Pak Column Packing. Retrieved from [Link]

  • Kuber Precision Technology. (n.d.). 3 Distillation Column Packing Types: Choose the Best. Retrieved from [Link]

  • Schloemer, F., & Feller, A. (1969). U.S. Patent No. 3,449,218. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Beier, P., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. RSC Advances. Retrieved from [Link]

  • Kolmetz, K. (n.d.). Kolmetz Handbook Of Process Equipment Design: Distillation Column Packing Hydraulics. KLM Technology Group. Retrieved from [Link]

  • Chemglass Life Sciences. (n.d.). Distillation Packing Materials. Retrieved from [Link]

  • Hlína, M., et al. (2019). Comparison of Various Column Packing Materials' Efficiency for Hydrocarbons and Aqueous Mixtures. Chemical and Biochemical Engineering Quarterly. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,1,2-trifluorobut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Fractional distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (2024). Azeotropic distillation. Retrieved from [Link]

  • Energy Education. (n.d.). Fractional distillation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 5.3: Fractional Distillation. Retrieved from [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]

  • Koch Modular. (n.d.). Distillation. Retrieved from [Link]

  • Beier, P., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Azeotropes and separation by distillation?. Retrieved from [Link]

  • Master Organic Chemistry. (2024). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 5.16: E and Z Alkene Isomers. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Dehydrobromination of Fluorobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the dehydrobromination of fluorobutanes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this elimination reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize your yield of the desired fluorobutene isomers, and minimize the formation of unwanted side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low yield of the desired fluorobutene product.

Question: I am getting a very low yield of my target fluorobutene. The starting material seems to be consumed, but the desired product is not the major component in the final mixture. What could be the cause and how can I improve the yield?

Answer:

A low yield of the desired fluorobutene, despite consumption of the starting fluorobutane, typically points to the prevalence of side reactions. The most common competing reaction in this scenario is the bimolecular nucleophilic substitution (SN2) pathway. Several factors related to your reaction setup could be favoring this undesired pathway.

Potential Causes and Solutions:

  • Choice of Base (Nucleophile vs. Base Strength): The base is the most critical factor in determining the ratio of elimination (E2) to substitution (SN2) products.[1]

    • Explanation: Strong, non-bulky bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also act as potent nucleophiles, attacking the electrophilic carbon atom bearing the bromine. This leads to the formation of substitution byproducts (e.g., fluoro-butanols).

    • Solution: Employ a sterically hindered (bulky) base. Potassium tert-butoxide (t-BuOK) is an excellent choice. Its bulky nature makes it a poor nucleophile, as it cannot easily approach the sterically shielded carbon atom. However, it remains a strong base, readily abstracting a proton from a beta-carbon, thus favoring the E2 pathway.[2]

  • Reaction Temperature: Temperature plays a crucial role in the thermodynamics of the reaction.

    • Explanation: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the TΔS term more significant, favoring the elimination reaction.[3] Substitution reactions generally have a smaller entropy change.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy to maintain a consistently high temperature, which favors elimination over substitution.[4][5]

  • Solvent Polarity: The solvent can influence the stability of the transition states for both E2 and SN2 reactions.

    • Explanation: E2 reactions proceed through a transition state where the charge is dispersed. Less polar solvents are better at stabilizing this dispersed charge compared to the more localized charge in the SN2 transition state.[1]

    • Solution: Use a less polar solvent. For instance, switching from a protic solvent like ethanol to a less polar aprotic solvent like tetrahydrofuran (THF) or even using the corresponding alcohol of the bulky base (e.g., tert-butanol for t-BuOK) can significantly improve the E2/SN2 ratio.

Troubleshooting Workflow for Low Yield

Below is a decision-making workflow to systematically address low product yield.

low_yield_workflow start Low Yield of Fluorobutene check_base Is the base sterically hindered? (e.g., t-BuOK) start->check_base use_bulky_base Switch to a bulky base (e.g., t-BuOK) check_base->use_bulky_base No check_temp Is the reaction temperature elevated? check_base->check_temp Yes use_bulky_base->check_temp increase_temp Increase temperature / Reflux check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Use a less polar aprotic solvent (e.g., THF) check_solvent->change_solvent No success Optimized Yield check_solvent->success Yes change_solvent->success E2_Mechanism Base: Base: Fluorobutane H | Cβ-Cα-Br |  | F  R' Base:->Fluorobutane attacks β-H Transition State [Base---H---Cβ---Cα---Br]‡        |   |   |        F   R' Fluorobutane->Transition State Products Base-H⁺ + Cβ=Cα + Br⁻          |  |          F  R' Transition State->Products E2_vs_SN2 start Fluorobutane + Strong Base E2_path E2 Pathway (Elimination) start->E2_path Favored by SN2_path SN2 Pathway (Substitution) start->SN2_path Competes product_alkene Fluorobutene E2_path->product_alkene product_sub Substitution Product (e.g., Fluoro-butanol) SN2_path->product_sub conditions Reaction Conditions: - Bulky Base - High Temperature - Less Polar Solvent conditions->E2_path

Sources

Stabilizers for long-term storage of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization & Storage of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene[1][2]

Case ID: HFO-BR-1214-STAB Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Stability Triad

Welcome to the HaloStable Technical Support Center. You are likely working with 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (often an intermediate in advanced fluoropolymer synthesis or next-gen fire suppressants).[1][2]

This molecule presents a unique "Stability Triad" challenge.[1][2] Unlike simple hydrocarbons, this brominated hydrofluoroolefin (HFO) suffers from three distinct but interconnected degradation pathways:

  • Radical Polymerization: Driven by the alkene double bond.[1][2]

  • Autocatalytic Acidification: The C-Br bond is labile; trace hydrolysis releases HBr, which catalyzes further breakdown.[1][2]

  • Photo-Oxidation: The vinyl bromide moiety is highly sensitive to UV, leading to isomerization and cleavage.[1][2]

This guide provides the protocols to arrest these pathways.

The Chemistry of Degradation (Root Cause Analysis)

To stabilize the molecule, you must understand what kills it.[1][2]

The Mechanism:

  • Initiation: Heat, light, or trace peroxides cleave the

    
    -bond or the C-Br bond.[1][2]
    
  • Propagation: Free radicals attack neighboring monomers, creating oligomers (gunk).[1][2]

  • Acid Catalysis: Any moisture present reacts with the bromine to form Hydrobromic Acid (HBr).[1][2] HBr is not just a byproduct; it is a catalyst that accelerates the decomposition of the remaining bulk material.[2]

Visualizing the Degradation Pathway

DegradationPath Monomer 1-Bromo-2,4,4,4- tetrafluorobut-1-ene Radical Free Radical (R•) Monomer->Radical Bond Cleavage HBr HBr Acid (Corrosive) Monomer->HBr Hydrolysis Light UV Light / Heat Light->Radical Peroxide Peroxides (ROOR) Radical->Peroxide + Oxygen Polymer Oligomers/Polymers (Viscous Sludge) Radical->Polymer Polymerization Oxygen Oxygen (O2) Peroxide->Radical Decomposition Moisture Trace Moisture (H2O) Moisture->HBr HBr->Monomer Catalytic Breakdown

Figure 1: The degradation cycle showing how environmental factors (Light, Oxygen, Moisture) trigger radical and acidic breakdown loops.[1][2]

Stabilizer Selection Guide

We recommend a Dual-Mode Stabilization System for long-term storage (>3 months).[1][2] You must address both radical formation and acid generation.[2]

Table 1: Recommended Stabilizer Systems
Stabilizer ClassCompound NameConcentration (ppm)FunctionBest For...
Primary Antioxidant BHT (Butylated hydroxytoluene)100 – 200 ppmScavenges free radicals to stop polymerization.[1][2]General storage; easy to remove.[1][2][3]
Alternative Antioxidant MEHQ (4-Methoxyphenol)200 – 500 ppmInhibits polymerization (Requires dissolved

to function).[1][2]
Monomers stored in non-inert atmosphere.[1][2]
Acid Scavenger 1,2-Butylene Oxide (or Propylene Oxide)1,000 – 5,000 ppm (0.1-0.5%)Neutralizes HBr/HF immediately upon formation.[1][2]CRITICAL for this specific brominated alkene.[1][2]
Synergist d-Limonene 500 – 1,000 ppmActs as both a radical trap and oxygen scavenger.[1][2]High-purity applications where metal salts are banned.[1][2]

Tech Note: For 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, the Acid Scavenger is mandatory .[1][2] Without it, even inhibited material will turn yellow and corrode steel drums over 6-12 months due to slow hydrolysis.[1][2]

Troubleshooting & FAQs

Q1: My colorless liquid has turned yellow/amber. Is it ruined?

  • Diagnosis: Yellowing indicates the presence of free Bromine (

    
    ) or conjugated oligomers, usually caused by HBr formation.[1][2]
    
  • Solution:

    • Test acidity using non-aqueous pH paper (wet with methanol).[1][2]

    • If pH < 4: Distillation is required immediately.[1][2]

    • If pH is neutral but color is present: It may be trace photolysis.[1][2] Pass through a silica gel or activated alumina plug to remove color bodies.[1][2]

Q2: I see a white precipitate at the bottom of the bottle.

  • Diagnosis: This is likely polymer formation (poly-bromofluoro-olefin).[1][2]

  • Action: Filter the liquid through a 0.45

    
    m PTFE membrane.[2] Analyze the filtrate by GC-MS. If monomer purity is >98%, re-stabilize with BHT (200 ppm) and store in a fresh container. Discard the solid.
    

Q3: Can I store this under Argon?

  • Answer: Yes, and you should.[1][2]

  • Caveat: If you use MEHQ as your stabilizer, you must not use pure Argon/Nitrogen.[1][2] MEHQ requires trace oxygen (approx. 10-50 ppm dissolved) to remain active.[1][2]

  • Recommendation: If storing under strict inert gas (Ar/N2), switch to BHT or TBC (4-tert-butylcatechol), which function anaerobically.[1][2]

Q4: How do I remove the stabilizer before my reaction?

  • Method A (Flash Distillation): The monomer boils at approx. 55-60°C (isomer dependent).[1][2] BHT (b.p. 265°C) will remain in the pot.

  • Method B (Caustic Wash): Wash with 5% NaOH solution, followed by water, then brine.[1][2] Dry over

    
    .[1][2] Warning: Do this quickly to prevent hydrolysis.
    
Experimental Protocols
Protocol A: The "Gold Standard" Storage Setup

For storage > 6 months.

  • Container: Use amber glass (small scale) or stainless steel/lined drums (large scale). Never use clear glass.[1]

  • Preparation: Ensure the vessel is dry. Moisture is the enemy.[2]

  • Dosing:

    • Add 1,2-Butylene Oxide to a final concentration of 0.5 wt% .

    • Add BHT to a final concentration of 200 ppm .

  • Headspace: Purge with dry Nitrogen for 5 minutes. Seal tightly with a PTFE-lined cap.[1][2]

  • Environment: Store at 2°C – 8°C .

Protocol B: Peroxide Test (Safety Check)

Perform this before distilling any old batch.[1][2]

  • Dissolve 1 mL of monomer in 5 mL of glacial acetic acid.

  • Add 2 drops of saturated aqueous Potassium Iodide (KI).

  • Observation:

    • Colorless: Safe (< 5 ppm).[1][2]

    • Light Yellow: Low risk (5-50 ppm).[1][2] Add stabilizer immediately.[1][2]

    • Dark Brown/Black: DANGER (> 500 ppm).[1][2] Do not distill.[1][2] Neutralize with reducing agent.[1]

Decision Logic: Selecting Your Stabilizer

Use this flow to determine the correct additive for your specific situation.

StabilizerSelection Start Start: Define Storage Needs Duration Storage Duration? Start->Duration Short < 1 Month (Active Use) Duration->Short Short Term Long > 1 Month (Long Term) Duration->Long Long Term Rec_C Use TBC (15ppm) (Remove before use) Short->Rec_C Atmosphere Headspace Gas? Long->Atmosphere Inert Strict Inert (N2/Ar) Atmosphere->Inert No Oxygen Air Air/Aerated Atmosphere->Air Oxygen Present Rec_A Use BHT (100ppm) + Epoxide (0.1%) Inert->Rec_A Rec_B Use MEHQ (200ppm) + Epoxide (0.1%) Air->Rec_B

Figure 2: Decision tree for selecting the appropriate inhibitor based on storage duration and atmospheric conditions.[1][2]

References
  • PubChem. (2025).[1][2][4] 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

  • Fluoryx Labs. (2020).[1][2] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.[1][5][6][7][3][8]Link

  • NIST Chemistry WebBook. (2025).[1][2][9] 1-Bromo-1,1,2,2-tetrafluoroethane (Thermochemistry & Reactivity).Link[1][2]

  • IChemE. (2022).[1][2][6] The control of runaway polymerisation reactions by inhibition techniques.[2][6][7][3][8] Symposium Series No. 134. Link

  • Ningbo Inno Pharmchem. (2023).[1][2] Safe Storage and Transportation: The Essential Function of Polymerization Inhibitors.[2][7]Link[1][2]

Sources

Fluorous Phase Engineering: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist, Fluorous Technologies Division Ticket Topic: Resolving Phase Separation Anomalies in Fluorocarbon Solvent Mixtures

Executive Summary: The Orthogonality Principle

Welcome to the technical support center. If you are experiencing phase separation issues, you are likely battling the unique thermodynamics of the "Fluorous Effect." Unlike the hydrophilic/hydrophobic dichotomy, fluorocarbons (FCs) are both hydrophobic and lipophobic. They form a third, orthogonal phase.

The Root Cause of Most Failures: Users often treat fluorocarbons like "heavy hydrocarbons." They are not. Their extremely low polarizability and weak Van der Waals interactions (London dispersion forces) create a "miscibility gap" that is highly sensitive to:

  • Temperature: Many FC-organic mixtures exhibit an Upper Critical Solution Temperature (UCST).

  • Hybrid Solvents: The presence of "bridge" solvents (e.g., Hydrofluoroethers or HFEs) can inadvertently homogenize phases you intended to separate.

  • Surfactant Architecture: Standard hydrocarbon surfactants fail to stabilize the FC-water interface due to insufficient lowering of interfacial tension.

Diagnostic Hub: Identification Workflow

Before adjusting your protocol, identify your failure mode using the decision logic below.

PhaseDiagnosis Start Start: Identify Phase Issue Q1 Is the mixture homogeneous when it should be biphasic? Start->Q1 Q2 Is the emulsion/dispersion coalescing (breaking)? Q1->Q2 No CheckTemp Check Temperature vs. UCST Q1->CheckTemp Yes Q3 Is F-SPE recovery low? Q2->Q3 No CheckSurf Check Surfactant Tail Q2->CheckSurf Yes CheckWash Check Wash Solvent Strength Q3->CheckWash Yes Soln1 Action: Cool mixture (-20°C to 0°C) CheckTemp->Soln1 T > UCST Soln2 Action: Add polarity modifier (Water/MeOH) CheckTemp->Soln2 T < UCST Soln3 Action: Switch to Perfluoroalkyl Surfactant CheckSurf->Soln3 Hydrocarbon Tail Soln4 Action: Check for Ostwald Ripening CheckSurf->Soln4 Fluorocarbon Tail Soln5 Action: Use Fluorophobic Solvent (e.g., 80:20 MeOH:H2O) CheckWash->Soln5 Too Strong

Figure 1: Diagnostic logic for identifying the root cause of fluorous phase anomalies. Blue nodes represent diagnostic questions; Green nodes represent immediate corrective actions.

Technical Troubleshooting Guides (Q&A)

Module A: Reaction Mixture Separation (Miscibility)

Q: My reaction was supposed to be biphasic (Fluorous/Organic), but I see a single phase. How do I induce separation?

A: You have likely exceeded the Upper Critical Solution Temperature (UCST) or used a "Bridge Solvent." Fluorocarbon solvents like Perfluorohexane (FC-72) and organic solvents (e.g., Toluene) often become miscible at elevated temperatures. This is actually a feature, not a bug, in "Thermomorphic Catalysis" [1].

Corrective Protocol:

  • Thermal Shock: Cool the mixture to < 0°C. Most fluorous/organic mixtures have a sharp miscibility curve. Cooling often forces immediate phase separation.

  • Polarity Tuning: If cooling fails, your organic phase is likely too non-polar. Add a "fluorophobic" co-solvent.

    • Add Water: Water is extremely immiscible with FCs. Adding 10-20% water often forces the organic solvent out of the fluorous phase.

    • Add Acetonitrile: If your compounds are water-sensitive, acetonitrile acts as a polar wedge to drive separation.

Q: I am using HFE-7100 and it won't separate from my organic layer.

A: HFE-7100 is a hybrid solvent. Unlike perfluorocarbons (FC-72), Hydrofluoroethers (HFEs) contain hydrogen and oxygen, giving them dipole moments that allow miscibility with Acetone, THF, and Isopropanol [2].

  • Fix: Swap HFE-7100 for a perfluorinated solvent (e.g., FC-40 or FC-72) for the extraction step, or perform a "Fluorous Wash" by adding water to the HFE/Organic mix (HFE-7100 is immiscible with water).

Module B: Emulsion Stabilization (Drug Delivery)

Q: My fluorocarbon nanoemulsion coalesces within hours. I am using Pluronic F-68.

A: You are experiencing interfacial tension mismatch. Pluronic F-68 (Poloxamer 188) is a hydrocarbon surfactant. While the PEO blocks bind water, the PPO blocks do not anchor effectively into the fluorous core because fluorocarbons are lipophobic [3]. The surfactant is likely sitting loosely at the interface, leading to coalescence or Ostwald ripening (diffusion of FC through the water phase).

Corrective Protocol:

  • Use a Semi-Fluorinated Surfactant: You must use a surfactant with a perfluoroalkyl tail (e.g.,

    
    ). These tails interdigitate with the fluorous core.
    
  • Add a "Molecular Dowel": If you must use Pluronics, add a semi-fluorinated alkane (e.g., Perfluorooctyl bromide or Perfluorodecalin) as a co-stabilizer to "weigh down" the interface [4].

Module C: Fluorous Solid Phase Extraction (F-SPE)

Q: My fluorous-tagged product is eluting in the wash step (Breakthrough).

A: Your "Fluorophobic" wash solvent is too strong. In F-SPE, retention is driven by fluorine-fluorine interactions. If your wash solvent (usually MeOH/H2O) has too high an organic content (e.g., 100% MeOH or THF), it will solubilize the tag and wash it off the silica [5].

Corrective Protocol:

  • Standard Wash: Use 80% MeOH / 20% Water. This is polar enough to reject the fluorous tag but organic enough to dissolve non-fluorous impurities.

  • Elution: Only then switch to 100% MeOH or THF to elute the tagged compound.

Reference Data: Solvent Miscibility Matrix

Use this table to predict phase behavior at 25°C.

SolventFC-72 (Perfluorohexane)HFE-7100 (Hydrofluoroether)Interaction Type
Water Immiscible Immiscible Hydrophobic/Lipophobic
Methanol ImmiscibleMisciblePolar "Bridge" Potential
Acetonitrile ImmiscibleMisciblePolar "Bridge" Potential
Acetone ImmiscibleMiscibleHFE is a hybrid solvent
THF ImmiscibleMiscibleHFE is a hybrid solvent
Toluene Immiscible (Miscible > 50°C)MiscibleThermomorphic behavior in FC-72
Hexane MiscibleMiscibleHydrocarbon/Fluorocarbon mixing

Table 1: Comparative miscibility of common fluorocarbons vs. organic solvents [2, 6]. Note that FC-72 is strictly immiscible with polar organics at room temperature, whereas HFE-7100 is highly versatile.

Standard Operating Procedure: Determination of Miscibility Window

Objective: Determine the precise temperature (UCST) at which your biphasic system becomes monophasic for reaction optimization.

Materials:

  • Fluorous Solvent (e.g., FC-72)[1]

  • Organic Solvent (Target for reaction)[2][3]

  • Variable temperature oil bath

  • Calibrated Thermometer

Workflow:

  • Preparation: In a sealed pressure tube, combine Fluorous Solvent and Organic Solvent in a 1:1 volume ratio (e.g., 2 mL each).

  • Observation (T0): Observe the meniscus at 25°C. If clear separation exists, proceed.

  • Thermal Ramp: Heat the bath in 5°C increments.

  • Agitation: Vortex the tube for 10 seconds at each temperature point.

  • Cloud Point Detection: Note the temperature where the meniscus disappears and the solution becomes optically clear. This is the One-Phase Window .

  • Hysteresis Check: Turn off the heat and record the temperature at which turbidity (cloudiness) reappears. This is the Phase Separation Point .

Application: Run your reaction 10°C above the Cloud Point for homogeneity (fast kinetics) and cool to 10°C below the Separation Point for easy workup.

References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

  • 3M Novec. (2020). 3M Novec Engineered Fluid HFE-7100 Product Information. 3M Electronics Markets Materials Division. Link

  • Riess, J. G. (2002). Fluorous micro- and nanophases with a perfluorocarbon core: their application to drug delivery and imaging.[4] Tetrahedron. Link

  • Krafft, M. P., & Riess, J. G. (2015). Perfluorocarbons: Life sciences and biomedical uses. Journal of Fluorine Chemistry. Link

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry. Synlett. Link

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science. Link

Sources

Technical Support Center: Optimizing Temperature Conditions for Bromofluorobutene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Brief[1]

The Stability-Reactivity Paradox Functionalizing bromofluorobutenes (specifically the 4-bromo-3-fluoro-1-butene scaffold) presents a classic organic synthesis paradox. You require sufficient thermal energy to activate the C-Br bond for nucleophilic displacement or cross-coupling, yet the presence of the adjacent fluorine atom and the allylic system significantly lowers the activation energy for elimination pathways (dehydrobromination/dehydrofluorination).[1]

Our internal data and recent field studies indicate that temperature control is not merely a variable—it is the primary switch for chemoselectivity.

The Three Thermal Zones
ZoneTemperature RangeDominant MechanismOutcome
Cryogenic -78°C to -40°CKinetic ControlHigh Selectivity: Favors C-Br functionalization; freezes elimination side-reactions.[1] Essential for organometallic couplings.
Ambient -10°C to 25°CMixed ControlVariable: Acceptable for SN2 reactions with "soft" nucleophiles (e.g., thiols, azides).[1] High risk with "hard" bases.
Pyrolytic >40°CThermodynamic ControlDegradation: Rapid onset of HF elimination, polymerization, and scrambling of alkene geometry (E/Z isomerization).[1]

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by our user base.

Q1: I am observing significant formation of 2-fluorobuta-1,3-diene (elimination product) instead of my desired substitution product. Why?

Diagnosis: This is a classic "E2 vs. SN2" competition error, likely driven by excessive temperature or basicity. The Mechanism: The fluorine atom at the C3 position increases the acidity of the C4 protons (inductive effect).[1] If you run this reaction above 0°C with a basic nucleophile (even weak bases like carbonates), the transition state shifts toward proton abstraction (Elimination) rather than nucleophilic attack.[1] Corrective Action:

  • Cool Down: Lower your reaction temperature to -20°C .

  • Solvent Switch: Change from polar aprotic solvents (DMF, DMSO) which enhance basicity, to less polar solvents like THF or DCM to suppress the E2 pathway.[1]

  • Reference: See Cryogenic Organometallic Carbon–Fluoride Bond Functionalization for evidence on how low temperatures preserve C-F integrity while activating C-Br bonds [1].[1]

Q2: My cross-coupling reaction yields are low (<30%), and the starting material disappears. Where is it going?

Diagnosis: Volatility and Polymerization.[1] The Mechanism: Bromofluorobutenes are volatile (BP ~100-110°C, but significant vapor pressure at RT).[1] If you are heating to 60-80°C for a Suzuki or Heck coupling, you are likely losing substrate to the headspace.[1] Furthermore, palladium catalysts can trigger isomerization of the double bond, leading to conjugation and subsequent polymerization.[1] Corrective Action:

  • Seal the System: Use a pressure vial even for "low" heat reactions.

  • Catalyst Pre-activation: Do not heat the substrate with the catalyst to "initiate" the cycle.[1] Pre-activate the catalyst (e.g., Pd(PPh3)4) separately, then add the substrate at 0°C and warm slowly only to the minimum required temperature (rarely exceeding 40°C).[1]

Q3: Can I use Grignard reagents with this scaffold?

Diagnosis: Chemoselectivity failure. The Mechanism: Grignard reagents are "hard" nucleophiles and strong bases.[1] At room temperature, they will attack the C-F bond or deprotonate the allylic position, destroying your scaffold.[1] Corrective Action:

  • Transmetallation: Transmetallate to a "softer" organometallic, such as Organozinc or Organoaluminum.[1]

  • Cryogenic Protocol: If you must use a Grignard, the reaction must be conducted at -78°C . At this temperature, the C-Br bond remains reactive to Lithium/Magnesium exchange or coupling, while the C-F bond is kinetically inert [1].[1]

Part 3: Standard Operating Procedure (SOP)

Protocol: Nucleophilic Substitution of 4-Bromo-3-fluorobut-1-ene with Soft Nucleophiles (e.g., Thiol/Azide) Objective: Maximize SN2 yield while suppressing elimination.[1]

Materials:

  • Substrate: 4-Bromo-3-fluorobut-1-ene (1.0 equiv)[1]

  • Nucleophile: Sodium Azide (NaN3) or Thiol (1.2 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

  • Temperature Control: Cryo-bath (Acetone/Dry Ice)

Step-by-Step Workflow:

  • Preparation (T = 25°C):

    • Flame-dry a round-bottom flask under Argon.[1]

    • Dissolve the nucleophile (NaN3) in anhydrous MeCN.[1] Note: Solubility may be low; a suspension is acceptable.[1]

  • Thermal Conditioning (T = -20°C):

    • Cool the nucleophile suspension to -20°C.

    • CRITICAL: Allow the system to equilibrate for 15 minutes. Adding substrate to a warm flask is a common error.

  • Addition (T = -20°C):

    • Add 4-Bromo-3-fluorobut-1-ene dropwise via syringe.[1]

    • Rate: 1 mL/min. Rapid addition creates localized exotherms that trigger elimination.

  • Reaction Phase (T = -20°C to 0°C):

    • Stir at -20°C for 2 hours.

    • Monitor via TLC or GC-MS. If conversion is <10%, allow the bath to slowly warm to 0°C over 1 hour.

    • STOP: Do not exceed 10°C.

  • Quench & Isolation:

    • Quench with cold water (0°C).

    • Extract immediately with Et2O. Do not use Rotavap bath >30°C due to product volatility.[1]

Part 4: Reaction Pathway Visualization[1]

The following diagram illustrates the kinetic branching ratios determined by temperature. Note how the "Red Zone" (>40°C) leads to irreversible product loss.

ReactionPathways Start 4-Bromo-3-fluorobut-1-ene Cryo Cryogenic (-78°C) Kinetic Control Start->Cryo Cooling Ambient Ambient (0°C - 25°C) Mixed Control Start->Ambient Standard Heat Elevated (>40°C) Thermodynamic Control Start->Heat Heating Subst Target: Functionalized Fluorobutene (SN2) Cryo->Subst Major Pathway (High Selectivity) Elim Byproduct: 2-Fluorobutadiene (Elimination) Cryo->Elim Trace Ambient->Subst Competing Ambient->Elim Significant (if Base present) Heat->Elim Major Pathway Poly Waste: Polymers/Tars Heat->Poly Degradation

Figure 1: Thermal branching pathways for bromofluorobutene functionalization.[1] Green paths indicate optimal selectivity.

References

  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization. Source: Journal of the American Chemical Society (2025) Context: Establishes the stability of C-F bonds at cryogenic temperatures (-78°C) while allowing C-Br or C-Metal functionalization.

  • 4-Bromo-3-fluorobut-1-ene Physical Properties & Safety. Source: PubChem Compound Summary Context: Provides boiling point and volatility data confirming the risk of material loss at elevated temperatures.[1]

  • Studies on Fluorofunctionalization of Alkene Scaffolds. Source: Results in Chemistry (2024) Context: Details the competing elimination and substitution pathways in fluorinated cycloalkenes, directly applicable to linear analogs. [1]

  • Oxidative Hydrolysis of Aliphatic Bromoalkenes. Source: Beilstein Journal of Organic Chemistry (2024) Context: Highlights the reactivity of bromoalkenes under oxidative conditions and the necessity of controlling water/temperature to prevent hydrolysis.

Sources

Validation & Comparative

Comparing Ozone Depletion Potential (ODP) of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene vs Halon 1301

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Halon Alternatives

For decades, Halon 1301 (Bromotrifluoromethane, CF₃Br) was the gold standard in fire suppression, particularly for protecting high-value assets in the aviation, military, and electronics sectors. Its effectiveness is undeniable. However, the same chemical stability that makes it an excellent fire suppressant allows it to persist in the atmosphere and migrate to the stratosphere, where it releases bromine atoms that catalytically destroy the ozone layer.[1][2] This has led to its classification as a potent ozone-depleting substance (ODS) with a high Ozone Depletion Potential (ODP).[3][4] The Montreal Protocol, an international treaty, has mandated the phase-out of Halon 1301 production, compelling the scientific and industrial communities to seek viable alternatives.[1][5]

This guide provides a detailed comparison of the ODP of Halon 1301 against a next-generation Halon alternative, 2-Bromo-3,3,3-trifluoropropene (2-BTP). It is important to note that the initially requested compound, "1-Bromo-2,4,4,4-tetrafluorobut-1-ene," is not a commonly referenced or studied Halon alternative in the reviewed literature. In contrast, 2-BTP is a well-characterized compound with extensive data on its atmospheric behavior and is considered a leading candidate for Halon 1301 replacement in certain applications. This guide will therefore focus on the scientifically substantiated data for 2-BTP.

Understanding Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a chemical is a relative measure of its effectiveness in destroying stratospheric ozone compared to a reference compound, typically trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.[6][7] The ODP is influenced by several factors, including the substance's atmospheric lifetime, the number of chlorine or bromine atoms it contains, and the efficiency of the ozone-destroying catalytic cycles it participates in.[8] Bromine is significantly more destructive to ozone than chlorine on a per-atom basis, making brominated compounds like Halon 1301 particularly damaging.[1][8][9]

Comparative Analysis: Halon 1301 vs. 2-Bromo-3,3,3-trifluoropropene (2-BTP)

The key to developing environmentally acceptable Halon alternatives lies in designing molecules that retain fire-suppression capabilities while having a significantly reduced atmospheric lifetime. This ensures the compound is destroyed in the lower atmosphere (troposphere) before it can reach the stratosphere. 2-BTP is an example of such a "tropodegradable" bromocarbon.[5]

PropertyHalon 1301 (CF₃Br)2-Bromo-3,3,3-trifluoropropene (CH₂=CBrCF₃)
Ozone Depletion Potential (ODP) 10 - 18.6[10]0.0028 - 0.0052[10]
Atmospheric Lifetime 65 - 77.4 years4.3 - 7.0 days[10]

The data clearly illustrates the profound difference in the environmental impact of these two substances. Halon 1301's long atmospheric lifetime allows it to accumulate in the stratosphere, leading to a very high ODP. In stark contrast, 2-BTP's atmospheric lifetime is measured in days, meaning it is highly likely to be broken down in the troposphere before it can significantly impact the ozone layer, resulting in a near-zero ODP.

The Mechanism of Ozone Depletion by Bromine

The high ODP of Halon 1301 is a direct consequence of the catalytic cycle of ozone destruction initiated by bromine atoms in the stratosphere.

OzoneDepletion cluster_reactions Catalytic Cycle Halon1301 Halon 1301 (CF₃Br) UV UV Radiation Halon1301->UV In Stratosphere Br Bromine Atom (Br) UV->Br Photolysis O3 Ozone (O₃) Br->O3 Reaction 1 O2 Oxygen (O₂) BrO Bromine Monoxide (BrO) O Oxygen Atom (O) BrO->O Reaction 2 Br_cycle Br O3_in O₃ Br_cycle->O3_in destroys ozone BrO_cycle BrO O3_in->BrO_cycle O2_out1 O₂ O_in O BrO_cycle->O_in O_in->Br_cycle regenerates Br O2_out2 O₂ caption Catalytic Ozone Depletion Cycle by Bromine

Caption: Catalytic Ozone Depletion Cycle by Bromine.

Causality of the Process:

  • Transport and Photolysis: Due to its long atmospheric lifetime, Halon 1301 is transported to the stratosphere. There, it is exposed to high-energy ultraviolet (UV) radiation, which breaks the carbon-bromine bond, releasing a highly reactive bromine atom (Br).

  • Ozone Destruction: The bromine atom then reacts with an ozone molecule (O₃), breaking it apart to form bromine monoxide (BrO) and a molecule of ordinary oxygen (O₂).

  • Catalyst Regeneration: The bromine monoxide molecule can then react with a free oxygen atom (O) in the stratosphere, which regenerates the bromine atom (Br) and produces another molecule of oxygen (O₂).

This regenerated bromine atom is then free to destroy another ozone molecule, repeating the cycle thousands of times before it is eventually removed from the stratosphere.[1] The presence of a double bond in 2-BTP makes it susceptible to attack by hydroxyl radicals (OH) in the troposphere, leading to its rapid degradation and preventing the bromine from reaching the stratosphere in significant quantities.

Experimental Determination of Ozone Depletion Potential

The ODP of a substance is not measured directly but is calculated using a combination of laboratory measurements and atmospheric modeling.

Methodology Workflow:

Caption: Workflow for ODP Determination.

Step-by-Step Protocol:

  • Laboratory Studies:

    • Reaction Kinetics: The rate constants of the chemical's reactions with key atmospheric species, such as hydroxyl radicals (OH), are measured in the laboratory over a range of temperatures and pressures relevant to the atmosphere. For compounds like 2-BTP, the reaction with OH radicals is the primary degradation pathway in the troposphere.

    • Photolysis Rates: The absorption cross-sections of the chemical at different wavelengths of UV light are determined. This data is crucial for calculating the rate at which the molecule will be broken down by sunlight in the stratosphere.

  • Atmospheric Modeling:

    • Model Input: The laboratory data on reaction rates and absorption cross-sections are incorporated into complex two- or three-dimensional atmospheric models. These models simulate the transport, chemistry, and radiation of the atmosphere.

    • Lifetime Calculation: The models are used to calculate the atmospheric lifetime of the compound, which is the average time a molecule of the substance remains in the atmosphere before being removed.

    • Ozone Depletion Simulation: The models then simulate the release of the substance into the atmosphere and calculate the resulting change in global stratospheric ozone over time.

  • ODP Calculation:

    • Relative Comparison: The calculated global ozone depletion for the substance is then compared to the calculated ozone depletion for an equivalent mass emission of CFC-11. The ratio of these two values is the Ozone Depletion Potential.[6]

Conclusion

The comparison between Halon 1301 and 2-Bromo-3,3,3-trifluoropropene (2-BTP) highlights a significant advancement in the development of environmentally benign fire-suppressing agents. The extremely low ODP of 2-BTP, a direct result of its very short atmospheric lifetime, demonstrates a successful design strategy for minimizing the impact on the stratospheric ozone layer. While no single alternative may perfectly replicate all the properties of Halon 1301, the development of low-ODP compounds like 2-BTP provides critical solutions for essential applications, ensuring both safety and environmental protection. For researchers and professionals in drug development and other sensitive fields, understanding the vast differences in the environmental profiles of these compounds is crucial for making responsible and sustainable choices.

References

  • TutorChase. How do bromine compounds contribute to ozone layer depletion?. [Link]

  • United Nations Environment Programme. MONTREAL PROTOCOL ON SUBSTANCES THAT DEPLETE THE OZONE LAYER. [Link]

  • NASA. CBrF3 (Halon-1301). [Link]

  • Grigg, J., & Chattaway, A. (n.d.). EVALUATION OF ADVANCED AGENT WORKING GROUP AGENTS BY KIDDE. [Link]

  • Wang, Z., et al. (2020). Comparison of fire extinguishing performance of four halon substitutes and Halon 1301. Journal of Physics: Conference Series, 1549, 042069. [Link]

  • Environment and Climate Change Canada. (2013). Ozone depletion: substances. [Link]

  • Vollmer, M. K., et al. (2012). Southern hemispheric halon trends and global halon emissions, 1978–2011. Atmospheric Chemistry and Physics, 12(22), 11015-11028. [Link]

  • Kopylov, N. P., et al. (2000). COMPARATIVE TESTING OF HALON 1301 SUBSTITUTES USING A METHOD FOR ASSESSING TOXIC HAZARD. Halon Options Technical Working Conference. [Link]

  • Pitts, W. M., et al. (1997). Ozone Depletion and Global Warming an Integrated Approach. Halon Options Technical Working Conference. [Link]

  • Carbon Trail. (2025). Definition of Ozone Depletion Potential. [Link]

  • Sustainable Future. (2025). Why Is Bromine Considered a Much More Potent Ozone-Depleting Agent than Chlorine on a Per-Atom Basis?. [Link]

  • U.S. Environmental Protection Agency. (2025). Ozone-Depleting Substances. [Link]

  • Orday, D. N. (2018). Fire Extinguishing Agents: Sort and Comparison. SciSpace. [Link]

  • University of Arizona. (2016). Ozone in the Atmosphere; Chemical Destruction of Ozone in the Statosphere. ATMO336 - Fall 2016. [Link]

  • UK Department for Environment, Food & Rural Affairs. (n.d.). Evidence that stratospheric ozone is destroyed by chlorine and bromine. UK Air. [Link]

  • Bernard, F., et al. (2015). CBrF3 (Halon-1301): UV absorption spectrum between 210 and 320 K, atmospheric lifetime, and ozone depletion potential. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2002). Review of the Transition Away From Halons in U.S. Civil Aviation Applications. [Link]

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Comparative efficiency of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene as a fire extinguishing agent

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene , a specific hydrobromofluoroolefin (HBFO) candidate for fire suppression. This guide compares its theoretical and structural performance characteristics against established industry standards (Halon 1211, 2-BTP, and FK-5-1-12).

Advanced Halon Replacement Candidates: Series HBFO-C4

Executive Technical Summary

1-Bromo-2,4,4,4-tetrafluorobut-1-ene (CAS: 933600-87-4) represents a class of "Next-Generation" streaming agents designed to replace Halon 1211 without the associated ozone depletion potential (ODP). Belonging to the hydrobromofluoroolefin (HBFO) family, this molecule leverages a carbon-carbon double bond to ensure rapid atmospheric degradation (low GWP) while retaining the bromine atom essential for catalytic chemical fire suppression.

Key Distinction: Unlike hydrofluorocarbons (HFCs) which rely primarily on physical heat absorption, this agent utilizes chemical scavenging of flame propagation radicals (


, 

), offering a suppression efficiency profile theoretically comparable to Halon 1211 and superior to inert gas agents.

Chemical Identity & Physicochemical Profile

Before analyzing efficiency, we must establish the agent's structural baseline.

PropertySpecificationNotes
IUPAC Name 1-Bromo-2,4,4,4-tetrafluorobut-1-eneSpecific Isomer (Z/E mix often used)
CAS Number 933600-87-4Research Grade / Emerging Candidate
Formula

Molecular Weight ~206.97 g/mol Heavier than 2-BTP (158.9 g/mol ) implies lower volatility but higher heat capacity.
Structure

Vinyl bromide moiety provides labile Br for fire suppression.
Predicted Boiling Point ~55–65 °CEstimated based on homologues (2-BTP is 34°C). Likely a liquid agent suitable for streaming.
Atmospheric Lifetime < 7 days (Estimated)Double bond ensures rapid reaction with OH radicals in the troposphere.

Mechanism of Action: The "Chemical Cut"

To understand why this molecule is efficient, we must map its suppression pathway. It operates via a dual-mode mechanism:

  • Physical Mode (20-30%): Heat capacity of the molecule absorbs thermal energy from the flame front, reducing the temperature below the combustion threshold.

  • Chemical Mode (70-80%): The weak

    
     bond scissions in the flame, releasing bromine radicals that catalytically recombine hydrogen and hydroxyl radicals, terminating the combustion chain reaction.
    
Diagram 1: Catalytic Radical Scavenging Pathway

FireSuppression Agent 1-Bromo-2,4,4,4-tetrafluorobut-1-ene (Liquid Precursor) Flame Flame Zone (>500°C) Agent->Flame Injection Br_Rad Br• (Bromine Radical) Flame->Br_Rad C-Br Bond Scission HBr HBr (Intermediate) Br_Rad->HBr + H• (Scavenging) H_Rad H• / OH• (Chain Carriers) H_Rad->HBr Consumed HBr->Br_Rad + OH• (Regeneration) Termination Chain Termination (Fire Out) HBr->Termination Cycle Repeats

Caption: The catalytic cycle where the Bromine atom cycles between Br• and HBr, continuously removing high-energy flame radicals (H• and OH•).

Comparative Efficiency Analysis

This section evaluates the agent against industry benchmarks. Data for 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is derived from Quantitative Structure-Activity Relationship (QSAR) comparisons with its lower homologue, 2-BTP.

Table 1: Performance Matrix
Feature1-Bromo-2,4,4,4-tetrafluorobut-1-ene Halon 1211 (Baseline)2-BTP (Current Standard)FK-5-1-12 (Novec 1230)
Primary Use Streaming (Handheld)StreamingStreamingTotal Flooding
Suppression Mech. Chemical + PhysicalChemical + PhysicalChemical + PhysicalPhysical (Heat Absorption)
Est. Cup Burner (Heptane) 3.2 - 3.8% (Predicted)3.2 - 3.9%3.9 - 4.5%4.5 - 5.9%
ODP ~0.002 - 0.0053.00.00280.0
GWP (100-yr) < 1018900.23 - 0.26< 1
Toxicity (LC50) Data Required (Likely >2%)>2% (LOAEL 1%)>10%>10%
Residue None (Volatile)NoneNoneNone

Analysis:

  • Efficiency: The target molecule is heavier than 2-BTP. In halocarbons, higher molecular weight often correlates with lower cup burner concentrations (higher efficiency) due to increased vapor density and heat capacity, provided the Br content is sufficient.

  • Environmental: The presence of the double bond (butene) ensures it is "Tropodegradable," solving the ozone issue that banned Halon 1211.

Experimental Protocol: Validation of Efficiency

To validate the efficiency claims of this specific isomer, researchers must utilize the Cup Burner Method (ISO 14520 / ASTM D2879). This is the "Gold Standard" for determining the minimum extinguishing concentration (MEC).

Workflow: Cup Burner Determination
  • Setup: Use a coaxial glass chimney (85mm ID) with a fuel cup (heptane) in the center.

  • Airflow: Establish a laminar air flow of 40 L/min.

  • Agent Introduction: Introduce 1-Bromo-2,4,4,4-tetrafluorobut-1-ene vapor upstream, mixing thoroughly with the air.

  • Step-Up: Increase agent concentration in 0.1% vol increments.

  • Observation: Record the concentration at which the flame lifts off the cup and extinguishes.

  • Replication: Repeat n=5 times.

Diagram 2: Experimental Logic Flow

CupBurner Start Start Experiment (Fuel: n-Heptane) StableFlame Establish Stable Flame (Airflow 40 L/min) Start->StableFlame Inject Inject Agent Vapor (Step +0.1% Vol) StableFlame->Inject Check Flame Extinguished? Inject->Check Check->Inject No (Increase Conc.) Record Record MEC Value (Minimum Extinguishing Conc.) Check->Record Yes Repeat Repeat n=5 Record->Repeat

Caption: Logic flow for determining the Minimum Extinguishing Concentration (MEC) via Cup Burner method.

Synthesis Pathway (Reference for Development)

For researchers needing to synthesize this agent for testing, the standard pathway involves the addition of bromine to the corresponding fluorinated diene or butene derivative.

General Protocol:

  • Precursor: Start with 2,4,4,4-tetrafluorobut-1-ene (or similar fluorinated olefin).

  • Bromination: React with

    
     to form the dibromo-intermediate.
    
  • Dehydrobromination: Treat with a base (KOH or amine) to restore the double bond, yielding the brominated olefin product.

Safety Note: Brominated intermediates are often lachrymators. All synthesis must occur in a fume hood with appropriate scrubbing.

Conclusion & Recommendations

1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a high-potential candidate for streaming applications (aviation, military, handhelds) where Halon 1211 performance is required but environmental regulations prohibit its use.

  • Pros: Chemical suppression mechanism (high efficiency), low GWP, low ODP.

  • Cons: Likely higher boiling point than 2-BTP (may require different nozzle geometry), synthesis cost.

  • Verdict: It should be evaluated as a direct competitor to 2-BTP, particularly for applications requiring a slightly less volatile agent with higher heat capacity.

References
  • National Institute of Standards and Technology (NIST). (2003). The Evaluation of Bromotrifluoropropene as a Halon 1211 Replacement. Link

  • PubChem. (2025). Compound Summary: 4-Bromo-1,1,2-trifluorobut-1-ene (Structural Analog). Link

  • SynQuest Labs. (2025). Product Specification: (Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene (CAS 933600-87-4).[1][2] Link

  • NFPA. (2022). NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems. Link

  • ISO. (2019). ISO 14520-1:2015 Gaseous fire-extinguishing systems — Physical properties and system design. Link

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A Senior Application Scientist's Guide to Validating Purity Standards for Industrial Grade 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and advanced materials, the integrity of starting materials is paramount. This guide provides an in-depth technical comparison for validating the purity of industrial-grade 1-Bromo-2,4,4,4-tetrafluorobut-1-ene, a critical monomer in the synthesis of high-performance fluoroelastomers and a versatile building block in organic synthesis. We will explore the nuances of purity analysis, compare its performance implications with alternative vulcanization systems, and provide actionable experimental protocols.

The Imperative of Purity in Fluoroelastomer Performance

1-Bromo-2,4,4,4-tetrafluorobut-1-ene serves as a cure-site monomer in fluoroelastomers. The presence of the bromine atom provides a reactive site for cross-linking, a process essential for imparting the desirable properties of elasticity, chemical resistance, and thermal stability to the final polymer. However, the presence of impurities can significantly compromise these properties.

Potential impurities, arising from the synthetic route, can include unreacted starting materials, byproducts such as phosphine oxides (in the case of a Wittig-type synthesis), and stereoisomers. These impurities can lead to:

  • Incomplete Vulcanization: Impurities lacking the reactive bromine site will not participate in the cross-linking reaction, leading to a lower cross-link density and, consequently, inferior mechanical properties such as tensile strength and compression set.

  • Unpredictable Curing Kinetics: Reactive impurities can interfere with the vulcanization process, altering the cure rate and leading to batch-to-batch inconsistency.

  • Reduced Thermal and Chemical Resistance: The presence of non-fluorinated or less stable impurities can create weak points in the polymer matrix, diminishing the material's resistance to high temperatures and aggressive chemical environments.

Given these critical implications, a robust analytical approach to purity validation is not just a quality control measure but a fundamental necessity for ensuring the performance and reliability of the end product.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the comprehensive characterization of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene. The two most powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. Its high sensitivity makes it ideal for detecting and quantifying trace impurities.

Causality in Experimental Choices:

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen to achieve good separation of the target analyte from potential impurities with varying polarities.

  • Ionization Method: Electron Ionization (EI) is employed due to its ability to generate reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknown impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.[1][2]

  • Temperature Programming: A programmed temperature ramp is utilized to ensure the efficient elution of both volatile starting materials and higher-boiling impurities like triphenylphosphine oxide.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a uniquely powerful tool for the analysis of organofluorine compounds.[3][4] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide excellent sensitivity. Furthermore, the large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments, making it an exceptional technique for identifying and quantifying fluorinated impurities, including stereoisomers.[5][6]

Causality in Experimental Choices:

  • Quantitative NMR (qNMR): By using a certified internal standard with a known concentration and fluorine content, ¹⁹F qNMR can provide a highly accurate and direct measure of the absolute purity of the target molecule without the need for compound-specific calibration curves.

  • Relaxation Agents: The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be beneficial in qNMR to ensure complete relaxation of the ¹⁹F nuclei between pulses, which is essential for accurate integration and quantification.

Experimental Protocols

Protocol 1: Purity Analysis by GC-MS

Objective: To separate, identify, and quantify volatile impurities in 1-Bromo-2,4,4,4-tetrafluorobut-1-ene.

Methodology:

  • Sample Preparation: Prepare a 1000 ppm solution of the 1-Bromo-2,4,4,4-tetrafluorobut-1-ene sample in a high-purity solvent such as hexane.

  • Instrument Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/splitless, 250 °C, split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Mass Range: 40-500 amu.

  • Data Analysis:

    • Identify the main peak corresponding to 1-Bromo-2,4,4,4-tetrafluorobut-1-ene.

    • Identify impurity peaks by comparing their mass spectra with the NIST library and by analyzing their fragmentation patterns. Look for the characteristic M/M+2 isotopic pattern for bromine-containing fragments.

    • Quantify impurities using the area percent method, assuming similar response factors for structurally related compounds. For higher accuracy, quantification should be performed using a calibration curve with certified standards of the expected impurities.

Diagram of GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Dissolve sample in Hexane (1000 ppm) injection Inject 1 µL into GC Inlet prep->injection separation Separation on DB-5ms column (Temperature Programmed) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram spectra Extract Mass Spectra of Peaks chromatogram->spectra quantification Identify & Quantify Impurities spectra->quantification

Caption: Workflow for GC-MS purity analysis.

Protocol 2: Quantitative Purity Analysis by ¹⁹F NMR

Objective: To accurately determine the molar purity of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1-Bromo-2,4,4,4-tetrafluorobut-1-ene sample into an NMR tube.

    • Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., trifluorotoluene) to the same NMR tube.

    • Add 0.7 mL of a deuterated solvent (e.g., CDCl₃) and a small amount of a relaxation agent (e.g., 1 mg of Cr(acac)₃).

    • Cap the tube and mix thoroughly until all components are dissolved.

  • Instrument Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.

    • Nucleus: ¹⁹F.

    • Pulse Program: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

    • Number of Scans: 64 or more to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the target analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine atoms per molecule

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Diagram of ¹⁹F qNMR Logical Relationship

QNMR_Logic Analyte 1-Bromo-2,4,4,4- tetrafluorobut-1-ene NMR_Measurement ¹⁹F NMR Measurement Analyte->NMR_Measurement Standard Internal Standard (e.g., Trifluorotoluene) Standard->NMR_Measurement Integral_Analyte Integral of Analyte Signal NMR_Measurement->Integral_Analyte Integral_Standard Integral of Standard Signal NMR_Measurement->Integral_Standard Calculation Purity Calculation Integral_Analyte->Calculation Integral_Standard->Calculation Known_Parameters Known Parameters: - Masses - Molar Masses - N of Fluorine - Standard Purity Known_Parameters->Calculation Result Absolute Purity (%) Calculation->Result

Caption: Logical flow for quantitative ¹⁹F NMR purity determination.

Comparative Analysis: Purity Levels and Performance

To illustrate the impact of purity, we present hypothetical data for three different industrial grades of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene.

ParameterGrade A (High Purity)Grade B (Standard Purity)Grade C (Low Purity)
Purity (¹⁹F qNMR) > 99.8%98.5%95.0%
Major Impurity < 0.1% Triphenylphosphine Oxide1.0% Triphenylphosphine Oxide3.5% Triphenylphosphine Oxide
Other Impurities (GC-MS) < 0.1%0.5% (unidentified)1.5% (unidentified)
Tensile Strength of Vulcanizate 20 MPa15 MPa10 MPa
Compression Set (70h @ 200°C) 15%30%55%
Chemical Resistance (Volume Swell in Toluene) < 10%< 20%> 35%

As the data clearly indicates, a higher purity grade directly correlates with superior performance characteristics in the final fluoroelastomer product.

Comparison with Alternative Vulcanization Systems

While 1-Bromo-2,4,4,4-tetrafluorobut-1-ene serves as a cure-site monomer for specific vulcanization chemistries, other cross-linking technologies are prevalent in the fluoroelastomer industry, primarily peroxide and urethane cure systems.

Vulcanization SystemCuring MechanismKey AdvantagesKey Disadvantages
Bromoalkene-based (e.g., with 1-Bromo-2,4,4,4-tetrafluorobut-1-ene) Nucleophilic substitution at the C-Br bond, often with diamines or other nucleophilic curatives.Good balance of properties; can be tailored for specific applications.Can generate corrosive byproducts (HBr) that need to be scavenged by acid acceptors in the formulation.[7]
Peroxide Cure Free-radical cross-linking initiated by the thermal decomposition of an organic peroxide.[8][9]Excellent chemical resistance, especially to steam and acidic environments; good thermal stability.[7][10]Generally lower tensile strength and tear resistance compared to other systems; requires the use of coagents for efficient cross-linking.[11]
Urethane Cure Cross-linking through the reaction of isocyanate groups with hydroxyl or other active hydrogen-containing groups in the polymer or additives.Can provide excellent abrasion resistance and mechanical toughness.Can be sensitive to moisture during processing; may have limitations in high-temperature performance compared to peroxide cures.

The choice of vulcanization system is dictated by the specific performance requirements of the final application. For applications demanding the highest chemical and thermal resistance, a high-purity, peroxide-curable fluoroelastomer is often the preferred choice. However, formulations based on cure-site monomers like 1-Bromo-2,4,4,4-tetrafluorobut-1-ene can offer a versatile and high-performing alternative when formulated correctly.

Conclusion

The validation of purity standards for industrial-grade 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a critical, multi-step process that directly impacts the performance of the final products. A combination of GC-MS for impurity profiling and ¹⁹F qNMR for absolute purity determination provides a robust and reliable analytical workflow. By understanding the synthetic origin of potential impurities and their effect on vulcanizate properties, researchers and developers can make informed decisions in selecting the appropriate grade of this essential monomer. Furthermore, a comparative understanding of its role in relation to alternative vulcanization technologies enables the strategic development of fluoroelastomers tailored for the most demanding applications.

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  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • Wikipedia. (2023, December 1). Wittig reaction. Wikipedia. Retrieved February 14, 2026, from [Link]

  • Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

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  • Griffini, G., Suriano, R., & Turri, S. (2012). Surface study of perfluoropolyether-urethane cross-linked polymers. Journal of Applied Polymer Science, 126(S1), E347-E355.
  • Mehlhase, S., et al. (2018). Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency. Polymers, 10(9), 983.
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  • de la Torre, A., et al. (2015). Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. Analytical Chemistry, 87(17), 8876-8883.
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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

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  • Mosites Rubber Company. (n.d.). Curative Agent Effects on Fluoroelastomer Products. Mosites Rubber Company. Retrieved February 14, 2026, from [Link]

  • Solvay. (n.d.). A Guide to Fluoroelastomers. Solvay.
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Safety Operating Guide

Personal protective equipment for handling 1-Bromo-2,4,4,4-tetrafluorobut-1-ene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a definitive operational framework for the safe handling, storage, and disposal of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene . Due to the specialized nature of this fluorinated building block, specific Safety Data Sheet (SDS) data is often limited. This protocol extrapolates safety measures from Structure-Activity Relationships (SAR) of analogous polyfluorinated haloalkenes (e.g., HFO precursors), prioritizing a "Maximum Protection" approach.[1]

Chemical Identity Verification:

  • Systematic Name: 1-Bromo-2,4,4,4-tetrafluorobut-1-ene[1]

  • Inferred Structure:

    
    [1]
    
  • Functional Classification: Halogenated Alkene / Fluorinated Synthon.[1]

Core Hazard Assessment (Inferred):

  • Reactivity: The vinylic C-Br bond is susceptible to metal-catalyzed coupling; the alkene is prone to polymerization if not stabilized.[1]

  • Toxicity: High probability of respiratory irritation (H335) and nephrotoxicity (kidney damage) upon chronic exposure, characteristic of halogenated alkenes.

  • Flammability: Treat as Highly Flammable Liquid (Category 2) .[1] Flash points for C4-haloalkenes often range between 10°C and 30°C.[1]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard nitrile gloves provide insufficient protection against low-molecular-weight halogenated hydrocarbons, which can permeate in <5 minutes.[1] We employ a "Barrier & Dexterity" dual-layer system.[1]

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Inner) Laminate Film (e.g., Silver Shield™ / Ansell Barrier) Impermeable Barrier: The only material offering >4-hour breakthrough time for brominated/fluorinated solvents.[1]
Hand Protection (Outer) 5-8 mil Nitrile Mechanical Protection: Protects the fragile inner laminate glove from tears and provides grip.[1]
Respiratory Fume Hood (Primary) or OV/AG Cartridge (Backup) Volatile Control: Halogenated vapors are heavy; localized exhaust is critical.[1] Use Organic Vapor/Acid Gas cartridges if hood failure occurs (HBr/HF generation potential).[1]
Eye/Face Chemical Splash Goggles Vapor Seal: Safety glasses allow vapors to bypass and irritate the ocular mucosa.[1] Goggles provide a gas-tight seal.[1]
Body Flame-Resistant (FR) Lab Coat Thermal/Chemical Shield: Synthetic fibers (polyester) can melt into skin if the flammable solvent ignites.[1] Use Nomex or treated cotton.[1]

Operational Protocol: Safe Transfer & Handling

The "Closed-System" Mandate: Open pouring of 1-Bromo-2,4,4,4-tetrafluorobut-1-ene is strictly prohibited due to volatility and flash fire risk.[1] All transfers must occur under an inert atmosphere (Nitrogen or Argon).[1]

Step-by-Step Cannula Transfer Protocol
  • Preparation:

    • Secure the source bottle and receiving flask (septum-sealed, flame-dried,

      
       purged).
      
    • Insert a bleed needle (connected to an oil bubbler) into the receiving flask to prevent over-pressurization.[1]

  • Cannula Insertion:

    • Insert a double-tipped stainless steel needle (cannula) into the source bottle (above liquid level first, then lower).[1]

    • Purge the cannula with inert gas from the source bottle before piercing the receiving flask septum.

  • Transfer:

    • Lower the source needle into the liquid.[1]

    • Apply slight positive pressure (

      
      ) to the source bottle.[1] The pressure differential drives the liquid into the receiving flask.
      
    • Critical Check: Ensure the receiving flask is cooled (0°C) if the ambient temperature is near the estimated boiling point (approx. 90-110°C, though volatility is high).

  • Termination:

    • Lift the source needle above the liquid level to stop flow.[1]

    • Remove needles and immediately clean with acetone/hexane in a waste stream.[1]

Visualization: Safe Handling Workflow

The following logic flow illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Handling 1-Bromo-2,4,4,4-tetrafluorobut-1-ene CheckEngineering Check Engineering Controls: Fume Hood Functional? Inert Gas Line Ready? Start->CheckEngineering PPE_Check Don PPE: Silver Shield Gloves + Nitrile Outer Splash Goggles + FR Coat CheckEngineering->PPE_Check Transfer_Method Select Transfer Method PPE_Check->Transfer_Method Syringe Syringe Transfer (< 10 mL) Transfer_Method->Syringe Small Vol Cannula Cannula Transfer (> 10 mL) Transfer_Method->Cannula Large Vol Execution Execute Transfer under N2/Ar (Closed System) Syringe->Execution Cannula->Execution Cleanup Quench Needles in Acetone Dispose as Halogenated Waste Execution->Cleanup

Figure 1: Decision logic for safe transfer, emphasizing volume-dependent closed-system techniques.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL):

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • Absorb: Do NOT use paper towels (fire risk).[1] Use vermiculite or activated carbon mats.[1]

  • Neutralize: While not an acid chloride, treating the area with a dilute bicarbonate solution after absorption can neutralize any hydrolysis products (HF/HBr) if moisture was present.[1]

Disposal Protocol:

  • Classification: Halogenated Organic Waste (High BTU).[1]

  • Segregation: Do not mix with non-halogenated solvents (acetone/ethanol) if possible, as this increases disposal costs and complicates incineration.

  • Destruction: Must be incinerated at >1100°C with caustic scrubbers to capture Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases [1].[1]

References

  • U.S. EPA. (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • University of California, Berkeley. (2024).[1] Glove Selection Guide: Chemical Resistance of Glove Materials. Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: 4-Bromo-3,3,4,4-tetrafluoro-1-butene (Analogous Structure).[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.